Cinperene
説明
Structure
3D Structure
特性
IUPAC Name |
3-phenyl-3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c28-23-13-16-25(24(29)26-23,21-11-5-2-6-12-21)22-14-18-27(19-15-22)17-7-10-20-8-3-1-4-9-20/h1-12,22H,13-19H2,(H,26,28,29)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMZUKHJKLNFPH-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC=CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)C/C=C/C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016892 | |
| Record name | Cinperene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14796-24-8 | |
| Record name | Cinperene [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014796248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinperene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CINPERENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11V66TN8RO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Enigmatic Mechanism of Action of Cinperene: A Review of Available Evidence
Despite its classification as both an antipsychotic and an atropine-like agent, a comprehensive, in-depth technical guide on the core mechanism of action of Cinperene is precluded by a conspicuous absence of publicly available quantitative pharmacological data. Extensive searches of scientific literature and pharmacological databases have failed to yield specific binding affinities (Ki or IC50 values) for this compound at dopamine (B1211576), serotonin (B10506), or muscarinic receptors. Consequently, the creation of detailed signaling pathway diagrams, quantitative data tables, and specific experimental protocols as requested is not feasible at this time.
This document aims to provide a qualitative overview of the likely pharmacological actions of this compound based on its classifications and to present a framework for the type of data and experimental detail that would be necessary to construct a complete technical guide.
Qualitative Pharmacological Profile
This compound is broadly categorized by two distinct pharmacological properties, suggesting a complex mechanism of action involving multiple neurotransmitter systems.
Antipsychotic Properties
The classification of this compound as an antipsychotic strongly implies activity at dopamine D2 receptors, a hallmark of both typical and atypical antipsychotic drugs. Blockade of D2 receptors in the mesolimbic pathway is believed to mediate the therapeutic effects of these agents on the positive symptoms of psychosis. Furthermore, many modern antipsychotics also exhibit significant affinity for various serotonin (5-HT) receptor subtypes, particularly the 5-HT2A receptor. The interplay between dopamine and serotonin receptor modulation is a key feature of atypical antipsychotics, contributing to a broader spectrum of efficacy and a more favorable side-effect profile compared to older, typical agents.
Atropine-Like (Anticholinergic) Properties
The description of this compound as an "atropine-like drug" points to antagonist activity at muscarinic acetylcholine (B1216132) receptors. This is supported by reports of its ability to block pilocarpine-induced lacrimation and salivation, classic tests for anticholinergic effects. Muscarinic receptor antagonism can lead to a range of physiological effects, both centrally and peripherally. In the context of antipsychotic action, some degree of anticholinergic activity can mitigate extrapyramidal side effects (EPS) associated with potent D2 receptor blockade.
Postulated Mechanism of Action
Based on its dual classification, the primary mechanism of action of this compound is likely a combination of dopamine D2 receptor antagonism, serotonin 5-HT2A receptor antagonism, and muscarinic acetylcholine receptor antagonism. The relative potency and selectivity of this compound for these different receptors would determine its overall therapeutic profile and side-effect liability.
Without specific binding data, it is impossible to definitively characterize this compound as a typical or atypical antipsychotic or to predict its clinical properties with any certainty.
Data Presentation: A Template for Future Research
To facilitate a comprehensive understanding of this compound's mechanism of action, future research should aim to populate tables with quantitative data similar to the templates provided below.
Table 1: Receptor Binding Affinity Profile of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| Dopamine D1 | |||||
| Dopamine D2 | |||||
| Dopamine D3 | |||||
| Dopamine D4 | |||||
| Serotonin 5-HT1A | |||||
| Serotonin 5-HT2A | |||||
| Serotonin 5-HT2C | |||||
| Muscarinic M1 | |||||
| Muscarinic M2 | |||||
| Muscarinic M3 | |||||
| Muscarinic M4 | |||||
| Muscarinic M5 | |||||
| Adrenergic α1 | |||||
| Adrenergic α2 | |||||
| Histamine H1 |
Table 2: In Vitro Functional Activity of this compound
| Receptor Subtype | Assay Type | Cell Line | Efficacy (%) | Potency (EC50/IC50, nM) | Reference |
| Dopamine D2 | cAMP Inhibition | ||||
| Serotonin 5-HT2A | IP-One Assay | ||||
| Muscarinic M1 | Calcium Mobilization |
Experimental Protocols: A Methodological Framework
Detailed experimental protocols are essential for the replication and verification of scientific findings. The following outlines the necessary components for key in vitro assays.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for various G-protein coupled receptors (GPCRs).
Methodology:
-
Membrane Preparation: Homogenization of tissues or cells expressing the receptor of interest, followed by centrifugation to isolate the membrane fraction.
-
Incubation: Incubation of the membrane preparation with a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of this compound.
-
Separation: Rapid filtration to separate bound from unbound radioligand.
-
Detection: Quantification of radioactivity using liquid scintillation counting.
-
Data Analysis: Calculation of IC50 values from competition binding curves and conversion to Ki values using the Cheng-Prusoff equation.
In Vitro Functional Assays (e.g., cAMP Assay for D2 Receptor)
Objective: To determine the functional effect of this compound (agonist, antagonist, or inverse agonist) at a specific receptor.
Methodology:
-
Cell Culture: Use of a stable cell line expressing the receptor of interest (e.g., CHO-K1 cells expressing human D2 receptors).
-
Treatment: Incubation of cells with varying concentrations of this compound in the presence or absence of a known agonist.
-
cAMP Measurement: Lysis of cells and measurement of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels using a commercially available kit (e.g., HTRF or ELISA).
-
Data Analysis: Generation of dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
Visualization of Signaling Pathways and Workflows
Visual diagrams are invaluable for representing complex biological processes and experimental designs. The following are examples of how such diagrams could be generated using the DOT language if the necessary data were available.
Caption: Postulated antagonistic effect of this compound on the D2 receptor signaling pathway.
Caption: A generalized workflow for a radioligand binding assay.
Conclusion
While this compound's classification as an antipsychotic and an atropine-like agent provides a theoretical framework for its mechanism of action, the absence of specific, quantitative in vitro pharmacological data severely limits a detailed technical understanding. The scientific community would greatly benefit from studies that elucidate the receptor binding profile and functional activity of this compound. Such data would not only clarify its precise mechanism of action but also enable a more informed prediction of its potential therapeutic efficacy and side-effect profile, paving the way for any future clinical investigation. Until then, the complete mechanism of action of this compound remains an open and intriguing question for researchers in pharmacology and drug development.
In Vivo Effects of Cinnarizine on Dopamine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the in vivo effects of Cinnarizine (B98889) on dopamine (B1211576) receptors. Initially investigated for its antihistaminic and calcium channel blocking properties, Cinnarizine has demonstrated significant interactions with the central nervous system, particularly as a dopamine D2 receptor antagonist. This document synthesizes available quantitative data, details experimental methodologies from key studies, and visualizes relevant pathways and workflows to support further research and drug development efforts. The initial query for "Cinperene" was determined to be a likely misspelling of "Cinnarizine," the subject of this guide.
Core Mechanism of Action
Cinnarizine's primary mechanism of action in the context of the dopaminergic system is the blockade of D2 dopamine receptors. This antagonistic activity is of low-to-moderate affinity. Additionally, Cinnarizine is known to function as a calcium channel blocker, which may contribute to its overall pharmacological profile. Its ability to induce extrapyramidal symptoms, akin to parkinsonism, in both clinical and preclinical settings underscores its significant in vivo impact on the dopamine system.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the in vivo effects of Cinnarizine on dopamine receptors and related behavioral outcomes.
| Parameter | Value | Species | Method | Reference |
| Dopamine D2 Receptor Binding Affinity (Ki) | 13.2 nM (in vitro) | Not Specified | Radioligand Binding Assay | [1] |
| Striatal D2 Receptor Binding Potential Reduction | 14% to 63% (mean 39.5%) | Human | SPECT with [123I]iodobenzamide | [2] |
| Behavioral Model | Cinnarizine Dose | Effect | Species | Reference |
| Amphetamine-induced Hyperlocomotion | 20 mg/kg | Significant counteraction of hyperlocomotion | Mouse | [3] |
| MK-801-induced Hyperlocomotion | 20 mg/kg | Significant counteraction of hyperlocomotion | Mouse | [3] |
| Catalepsy Induction | 20 mg/kg | No catalepsy induced | Mouse | [3] |
| 60 and 180 mg/kg | Mild catalepsy induced | Mouse | ||
| Lactacystin-induced Parkinsonism | 10 and 30 mg/kg (i.p. for 7 days) | Partially prevented dopamine loss and attenuated enhanced dopamine turnover | Rat | ,, |
Experimental Protocols
Detailed methodologies for key experiments investigating the in vivo effects of Cinnarizine are outlined below.
In Vivo Dopamine Receptor Occupancy Assessment using SPECT
Objective: To determine the in vivo occupancy of striatal dopamine D2 receptors by Cinnarizine in humans.
Methodology:
-
Participants: Patients undergoing treatment with Cinnarizine and age-matched healthy controls.
-
Radioligand: [123I]iodobenzamide, a selective D2 receptor antagonist.
-
Imaging Procedure: Single-Photon Emission Computed Tomography (SPECT) is performed.
-
Data Acquisition: Dynamic SPECT scans are acquired following the intravenous injection of the radioligand.
-
Data Analysis: The striatal dopamine D2 receptor binding potential is calculated. This value is compared between the Cinnarizine-treated patients and the control group to determine the percentage of receptor occupancy.
Animal Models of Psychosis
Objective: To evaluate the potential antipsychotic-like effects of Cinnarizine.
Methodology:
-
Animals: Male Swiss mice.
-
Drug Administration: Cinnarizine is administered intraperitoneally (i.p.) at doses of 20, 60, and 180 mg/kg.
-
Induction of Hyperlocomotion:
-
Amphetamine Model: Amphetamine (5 mg/kg) is administered to induce hyperlocomotion.
-
MK-801 Model: MK-801 (0.25 mg/kg) is administered to induce hyperlocomotion.
-
-
Behavioral Assessment: Locomotor activity is measured using an automated activity cage. The total distance traveled and the number of rearing events are recorded.
-
Catalepsy Assessment: The bar test is used to measure catalepsy. The time the mouse remains with its forepaws on a raised bar is recorded.
Rodent Model of Parkinson's Disease
Objective: To investigate the neuroprotective effects of Cinnarizine in a toxin-induced model of Parkinson's disease.
Methodology:
-
Animals: Male Wistar rats.
-
Induction of Parkinsonism: The neurotoxin lactacystin (B1674225) (1 µg/2 µL) is unilaterally injected into the substantia nigra pars compacta (SNc).,,
-
Cinnarizine Treatment: Cinnarizine is administered intraperitoneally at doses of 10 or 30 mg/kg daily for 7 days.,,
-
Neurochemical Analysis:
-
Striatal tissue is collected and homogenized.
-
Dopamine and its metabolites (DOPAC and HVA) are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.,,
-
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons in the SNc.,
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor, which is antagonized by Cinnarizine. D2 receptors are G-protein coupled receptors that couple to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.
Experimental Workflow for a Rodent Model of Parkinson's Disease
This diagram outlines the logical flow of an experiment designed to test the neuroprotective effects of Cinnarizine in a rat model of Parkinson's disease.
Conclusion
The available evidence strongly indicates that Cinnarizine exerts significant in vivo effects on the dopaminergic system, primarily through the antagonism of D2 receptors. This activity is sufficient to produce antipsychotic-like effects in animal models and to induce extrapyramidal side effects in humans. Furthermore, preclinical studies suggest a potential neuroprotective role for Cinnarizine in models of Parkinson's disease. While quantitative in vivo data on receptor binding and occupancy are still emerging, the methodologies outlined in this guide provide a solid foundation for future research. Further investigation into the precise dose-response relationships and the downstream signaling consequences of Cinnarizine's D2 receptor blockade in vivo will be crucial for fully understanding its therapeutic potential and risk profile.
References
An In-depth Technical Guide on the Potential of Cinperene as an Antipsychotic Agent
Disclaimer: Extensive searches of publicly available scientific literature, clinical trial databases, and other relevant resources did not yield any specific information on a compound named "Cinperene" as an antipsychotic agent. The following guide is a generalized overview based on the established principles of antipsychotic drug development and the known mechanisms of existing antipsychotic medications. This information is intended for researchers, scientists, and drug development professionals and should not be interpreted as data specific to a compound named this compound.
Introduction to Antipsychotic Agents
Antipsychotic medications are a cornerstone in the management of schizophrenia and other psychotic disorders. They are broadly categorized into two main classes: first-generation (typical) and second-generation (atypical) antipsychotics. The therapeutic efficacy of these agents is primarily attributed to their interaction with dopamine (B1211576) and serotonin (B10506) receptor systems in the brain.
-
First-Generation Antipsychotics (FGAs): These are primarily dopamine D2 receptor antagonists. Their clinical potency is strongly correlated with their affinity for the D2 receptor. While effective for positive symptoms of schizophrenia (e.g., hallucinations, delusions), they are associated with a higher risk of extrapyramidal side effects (EPS), such as parkinsonism and tardive dyskinesia.
-
Second-Generation Antipsychotics (SGAs): These agents are characterized by their antagonism of both serotonin 5-HT2A and dopamine D2 receptors. This dual action is thought to contribute to a broader spectrum of efficacy, including potential benefits for negative and cognitive symptoms of schizophrenia, and a lower propensity to induce EPS compared to FGAs.
Hypothetical Mechanism of Action for a Novel Antipsychotic
A novel antipsychotic agent like the hypothetical "this compound" would likely modulate key neurotransmitter pathways implicated in psychosis. The primary targets would be the dopamine and serotonin systems.
Caption: General GPCR signaling pathway for antipsychotics.
Data on Existing Antipsychotic Agents
To provide a framework for evaluating a potential new antipsychotic, the following tables summarize key quantitative data for established first and second-generation agents.
Table 1: Receptor Binding Affinities (Ki, nM) of Selected Antipsychotics
| Drug | Class | Dopamine D2 | Serotonin 5-HT2A | Histamine H1 | Muscarinic M1 | Adrenergic α1 |
| Haloperidol | FGA | 0.5 - 2.5 | 10 - 50 | >1000 | >1000 | 5 - 20 |
| Chlorpromazine | FGA | 1 - 2 | 3 - 10 | 1 - 10 | 10 - 20 | 2 - 10 |
| Clozapine | SGA | 100 - 200 | 1 - 5 | 1 - 10 | 1 - 2 | 5 - 10 |
| Olanzapine | SGA | 1 - 10 | 1 - 4 | 1 - 10 | 1 - 20 | 10 - 50 |
| Risperidone | SGA | 1 - 5 | 0.1 - 0.5 | 100 - 500 | >1000 | 1 - 5 |
| Aripiprazole | SGA | 0.3 - 1 (Partial Agonist) | 3 - 10 | 50 - 100 | >1000 | 50 - 100 |
Data are approximate values compiled from various sources and are for comparative purposes.
Table 2: Pharmacokinetic Properties of Selected Antipsychotics
| Drug | Half-life (hours) | Time to Peak Plasma Concentration (hours) | Protein Binding (%) | Primary Metabolism |
| Haloperidol | 12 - 36 | 2 - 6 | 92 | CYP2D6, CYP3A4 |
| Chlorpromazine | 16 - 30 | 2 - 4 | 90 - 99 | CYP2D6, CYP1A2 |
| Clozapine | 8 - 12 | 2 - 4 | 97 | CYP1A2, CYP3A4 |
| Olanzapine | 21 - 54 | 5 - 8 | 93 | CYP1A2, CYP2D6 |
| Risperidone | 3 - 20 (active metabolite) | 1 - 2 | 90 | CYP2D6 |
| Aripiprazole | 75 | 3 - 5 | 99 | CYP2D6, CYP3A4 |
Experimental Protocols for Antipsychotic Drug Evaluation
The development of a novel antipsychotic involves a rigorous pipeline of preclinical and clinical studies.
Preclinical Evaluation Workflow
Unveiling the Atropine-Like Potential of Novel Compounds: A Technical Guide to Exploratory Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for conducting exploratory studies to evaluate the atropine-like effects of novel chemical entities, exemplified here as 'Cinperene'. The document outlines detailed experimental protocols for assessing antimuscarinic activity, from in vitro receptor binding assays to in vivo functional assessments. It further presents a standardized format for the presentation of quantitative data to facilitate comparative analysis and informed decision-making in the drug development process. Core signaling pathways associated with muscarinic receptor antagonism are visually detailed using Graphviz diagrams, providing a clear conceptual understanding of the underlying mechanisms. This guide is intended to serve as a foundational resource for researchers embarking on the characterization of novel compounds with potential atropine-like properties.
Introduction
Atropine, a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, serves as a cornerstone in pharmacology for its wide-ranging therapeutic applications and as a critical tool in physiological research.[1] Its ability to competitively block the effects of acetylcholine at muscarinic receptors leads to a variety of physiological responses, including effects on the cardiovascular, respiratory, gastrointestinal, and central nervous systems.[2][3] The development of novel compounds with atropine-like effects, potentially offering improved selectivity and safety profiles, is an area of significant interest in drug discovery.
This guide details a systematic approach to the preclinical evaluation of a novel compound, herein referred to as this compound, for its potential atropine-like or antimuscarinic properties. The methodologies described are designed to characterize the compound's interaction with muscarinic receptors and to quantify its functional effects in relevant biological systems.
Core Concepts: The Muscarinic System and Atropine-Like Action
The physiological effects of acetylcholine are mediated by two main classes of receptors: nicotinic and muscarinic. Atropine-like compounds specifically target the muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) divided into five subtypes (M1-M5).[4] These subtypes are differentially expressed throughout the body and couple to distinct intracellular signaling pathways.[1]
-
M1, M3, and M5 Receptors: These subtypes typically couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway. This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and modulation of ion channel activity.
Atropine acts as a competitive antagonist at all five muscarinic receptor subtypes, thereby inhibiting the downstream signaling cascades initiated by acetylcholine. The atropine-like effects of a novel compound are therefore determined by its affinity for and efficacy at these various muscarinic receptor subtypes.
Experimental Protocols
A thorough investigation of a compound's atropine-like effects requires a multi-tiered experimental approach, progressing from in vitro characterization to in vivo functional assessment.
In Vitro Assays: Receptor Binding and Functional Antagonism
Objective: To determine the binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5).
Methodology:
-
Membrane Preparation: Cell membranes expressing individual human muscarinic receptor subtypes (M1-M5) are prepared from recombinant cell lines (e.g., CHO or HEK293 cells).
-
Radioligand Binding: Competition binding assays are performed using a non-selective muscarinic radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), or subtype-selective radioligands where available.
-
Assay Conditions: Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the test compound (this compound) or a reference antagonist (e.g., atropine).
-
Detection: Following incubation, bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Objective: To assess the functional antagonist activity of this compound at Gq-coupled muscarinic receptors (M1, M3, M5).
Methodology:
-
Cell Culture: Cells stably expressing the M1, M3, or M5 receptor subtype are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist Stimulation: A baseline fluorescence is established, after which the cells are stimulated with a known muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).
-
Antagonist Treatment: To determine antagonist activity, cells are pre-incubated with varying concentrations of this compound before the addition of the agonist.
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified, and the IC50 value is determined.
Ex Vivo Tissue-Based Assays
Objective: To evaluate the functional antagonism of this compound in isolated tissue preparations containing native muscarinic receptors.
Methodology (Example: Guinea Pig Ileum Contraction):
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Contraction Measurement: The tissue is connected to an isometric force transducer to record contractile responses.
-
Agonist-Induced Contraction: Cumulative concentration-response curves are generated for a muscarinic agonist (e.g., acetylcholine) to establish a baseline contractile response.
-
Antagonist Evaluation: The tissue is incubated with a fixed concentration of this compound for a defined period, and the agonist concentration-response curve is repeated in the presence of the antagonist.
-
Data Analysis: The Schild plot analysis is used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
In Vivo Models of Atropine-Like Effects
Objective: To assess the physiological effects of this compound in living organisms.
Methodology (Example: Salivary Secretion Inhibition in Mice):
-
Animal Model: Adult mice are used for this study.
-
Sialagogue Administration: A baseline level of salivation is induced by the administration of a muscarinic agonist such as pilocarpine.
-
Test Compound Administration: this compound is administered (e.g., via intraperitoneal injection) at various doses prior to the administration of the sialagogue.
-
Saliva Collection: Pre-weighed cotton balls are placed in the mouths of the mice for a fixed period to collect saliva. The amount of saliva secreted is determined by the change in weight of the cotton balls.
-
Data Analysis: The dose of this compound that inhibits the pilocarpine-induced salivation by 50% (ID50) is calculated.
Data Presentation
Quantitative data from the exploratory studies should be summarized in clear and concise tables to allow for easy comparison and interpretation.
Table 1: Muscarinic Receptor Binding Affinities (Ki) of this compound
| Muscarinic Receptor Subtype | This compound Ki (nM) | Atropine Ki (nM) |
| M1 | [Insert Value] | [Insert Value] |
| M2 | [Insert Value] | [Insert Value] |
| M3 | [Insert Value] | [Insert Value] |
| M4 | [Insert Value] | [Insert Value] |
| M5 | [Insert Value] | [Insert Value] |
Table 2: In Vitro Functional Antagonism (IC50) of this compound
| Assay | This compound IC50 (nM) | Atropine IC50 (nM) |
| M1 Calcium Mobilization | [Insert Value] | [Insert Value] |
| M3 Calcium Mobilization | [Insert Value] | [Insert Value] |
Table 3: Ex Vivo Functional Antagonism (pA2) of this compound
| Tissue Preparation | This compound pA2 | Atropine pA2 |
| Guinea Pig Ileum | [Insert Value] | [Insert Value] |
Table 4: In Vivo Efficacy (ID50) of this compound
| In Vivo Model | This compound ID50 (mg/kg) | Atropine ID50 (mg/kg) |
| Inhibition of Salivation (Mouse) | [Insert Value] | [Insert Value] |
Visualization of Signaling Pathways and Workflows
Diagrams are essential for visualizing complex biological processes and experimental designs.
Caption: Muscarinic receptor signaling pathways and the inhibitory action of an atropine-like compound.
Caption: A streamlined workflow for the characterization of atropine-like compounds.
Conclusion
The exploratory studies outlined in this technical guide provide a robust framework for the initial characterization of the atropine-like effects of a novel compound such as this compound. By systematically determining its binding affinity, in vitro and ex vivo functional antagonism, and in vivo efficacy, researchers can build a comprehensive pharmacological profile. This data is critical for establishing proof-of-concept, guiding lead optimization efforts, and making informed decisions regarding the further development of new therapeutic agents with antimuscarinic properties. Careful adherence to standardized protocols and clear data presentation will ensure the generation of high-quality, reproducible results that are essential for advancing the field of cholinergic pharmacology.
References
In-depth Technical Guide: Cinperene Toxicology and Safety Profile in Animal Models
Notice to the Reader:
Following a comprehensive search of publicly available scientific literature and toxicology databases, we must report that there is a significant lack of accessible data regarding the toxicology and safety profile of the compound identified as Cinperene . While some sources classify this compound as a member of the piperidine (B6355638) class of chemical compounds and suggest its potential use as an antipsychotic agent with atropine-like properties, and potentially as a butyrophenone (B1668137), no specific preclinical toxicology studies in animal models have been published or made available in the public domain.
This absence of data prevents the creation of the requested in-depth technical guide, including the summarization of quantitative data, detailing of experimental protocols, and generation of visualizations for signaling pathways or experimental workflows. The information is likely to be proprietary and held by the developing organization, and has not been disclosed publicly.
For the benefit of researchers, scientists, and drug development professionals, this document will instead provide a general overview of the toxicological evaluation typically conducted for a novel antipsychotic candidate, using the butyrophenone class as a relevant framework, given the potential classification of this compound. This will serve as a foundational guide to the types of studies and data that would be required to establish a comprehensive safety profile.
General Toxicological and Safety Evaluation for a Novel Butyrophenone Antipsychotic
The preclinical safety assessment of a new chemical entity (NCE) intended for use as an antipsychotic is a rigorous, multi-stage process designed to identify potential hazards to humans. These studies are conducted in various animal models and are governed by international regulatory guidelines (e.g., FDA, EMA, ICH). The typical toxicological evaluation would encompass the following core areas:
Acute Toxicity Studies
These studies are designed to determine the potential toxicity of a single, high dose of the substance.
Experimental Protocol:
-
Species: Typically conducted in at least two mammalian species, one rodent (e.g., Sprague-Dawley or Wistar rats) and one non-rodent (e.g., Beagle dogs).
-
Route of Administration: The intended clinical route of administration is used (e.g., oral gavage, intravenous).
-
Dose Levels: A range of doses, including a limit dose (e.g., 2000 mg/kg for oral administration in rodents), are administered to different groups of animals.
-
Observations: Animals are observed for a defined period (typically 14 days) for signs of toxicity, including changes in behavior, appearance, body weight, and for any instances of morbidity or mortality.
-
Endpoint: The primary endpoint is the determination of the LD50 (Lethal Dose, 50%), which is the dose that is lethal to 50% of the test animals. A gross necropsy of all animals is performed to identify any target organs of toxicity.
Data Presentation (Hypothetical Example):
| Species | Route of Administration | LD50 (mg/kg) | Clinical Signs Observed |
| Rat | Oral | >2000 | Sedation, ataxia at doses >1000 mg/kg |
| Mouse | Oral | 1500 | Sedation, tremors, piloerection, decreased activity |
| Dog | Intravenous | 50 | Hypotension, tachycardia, sedation, emesis |
Subchronic and Chronic Toxicity Studies
These repeat-dose studies evaluate the toxic effects of the drug candidate after prolonged exposure.
Experimental Protocol:
-
Duration: Subchronic studies typically last for 28 or 90 days. Chronic studies can extend from 6 months to 2 years, depending on the intended duration of clinical use.
-
Species: At least one rodent and one non-rodent species are used.
-
Dose Levels: A control group and at least three dose levels are used to identify a No-Observed-Adverse-Effect-Level (NOAEL), a Lowest-Observed-Adverse-Effect-Level (LOAEL), and a toxic dose level.
-
Parameters Monitored: Comprehensive monitoring includes clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, urinalysis, and full histopathological examination of all organs and tissues.
Data Presentation (Hypothetical Example):
| Study Duration | Species | NOAEL (mg/kg/day) | Target Organs of Toxicity | Key Findings |
| 90-Day | Rat | 10 | Liver, Thyroid | Hepatocellular hypertrophy, increased liver enzymes, thyroid follicular cell hypertrophy |
| 90-Day | Dog | 5 | Cardiovascular system, Central Nervous System | QTc interval prolongation, sedation, tremors |
| 6-Month | Rat | 5 | Liver, Thyroid, Mammary Gland | Findings consistent with 90-day study, plus mammary gland hyperplasia (prolactin-mediated) |
Genotoxicity Studies
This battery of tests is designed to assess the potential of the drug candidate to cause damage to genetic material.
Experimental Protocol:
-
In Vitro Tests:
-
Ames Test (Bacterial Reverse Mutation Assay): Detects point mutations in various strains of Salmonella typhimurium and Escherichia coli.
-
Mammalian Cell Gene Mutation Assay: (e.g., Mouse Lymphoma Assay) Detects gene mutations in mammalian cells.
-
In Vitro Chromosomal Aberration Test or Micronucleus Test: Evaluates the potential to induce chromosomal damage in cultured mammalian cells.
-
-
In Vivo Test:
-
In Vivo Micronucleus Test: Assesses chromosomal damage in the bone marrow of rodents (e.g., mice or rats) following administration of the test substance.
-
Data Presentation (Hypothetical Example):
| Assay | Test System | Result (with/without metabolic activation) | Conclusion |
| Ames Test | S. typhimurium, E. coli | Negative / Negative | Not mutagenic |
| Mouse Lymphoma Assay (MLA) | L5178Y cells | Negative / Negative | Not mutagenic |
| In Vitro Chromosomal Aberration | Human peripheral blood lymphocytes | Negative / Negative | Not clastogenic |
| In Vivo Rat Bone Marrow Micronucleus | Sprague-Dawley Rat | Negative | Not clastogenic |
Carcinogenicity Studies
These long-term studies evaluate the tumorigenic potential of the drug candidate after lifetime exposure in animals.
Experimental Protocol:
-
Species: Typically conducted in two rodent species (e.g., rats and mice).
-
Duration: Usually 2 years for rats and 18-24 months for mice.
-
Dose Levels: A control group and multiple dose levels are used, with the high dose intended to be the maximum tolerated dose (MTD).
-
Endpoint: The primary endpoint is the incidence of tumors in the treated groups compared to the control group.
Reproductive and Developmental Toxicology Studies
This series of studies assesses the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.
Experimental Protocol:
-
Fertility and Early Embryonic Development (Segment I): Male and female rats are dosed before and during mating and through implantation to assess effects on fertility and early development.
-
Embryo-Fetal Development (Segment II): Pregnant animals (typically rats and rabbits) are dosed during the period of organogenesis to assess teratogenic potential.
-
Pre- and Postnatal Development (Segment III): Pregnant and lactating female rats are dosed from implantation through weaning to assess effects on the offspring's growth, development, and reproductive function.
Safety Pharmacology
These studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Experimental Protocol:
-
Core Battery:
-
Central Nervous System (CNS): Effects on behavior, motor activity, and coordination (e.g., Irwin test, functional observational battery).
-
Cardiovascular System: Effects on blood pressure, heart rate, and ECG (particularly QT interval). This is a critical assessment for antipsychotics.
-
Respiratory System: Effects on respiratory rate and tidal volume.
-
Visualizations of General Experimental Workflows
Below are generic Graphviz diagrams illustrating typical workflows in toxicology assessment.
Caption: General workflow for an acute toxicity study.
An In-depth Technical Guide to Pharmacokinetic Profiling
Disclaimer: Information regarding a specific compound named "Cinperene" is not available in the public domain. Therefore, this guide provides a comprehensive overview of the principles and methodologies of pharmacokinetics, intended for researchers, scientists, and drug development professionals. The data, protocols, and pathways presented are illustrative and based on established pharmacokinetic science.
Introduction to Pharmacokinetics
Pharmacokinetics (PK) is the study of the time course of a drug's absorption, distribution, metabolism, and excretion (ADME) within a living organism.[1][2][3][4] A thorough understanding of these processes is fundamental in drug discovery and development, as it governs the optimization of dosage regimens to maximize therapeutic efficacy while minimizing toxicity.[3]
This guide delves into the core tenets of ADME, presenting quantitative data in a structured format, detailing common experimental protocols, and visualizing key processes and pathways.
Absorption: From Administration to Systemic Circulation
Absorption is the process by which a drug moves from the site of administration into the systemic circulation. The rate and extent of absorption determine the drug's bioavailability.
Key Parameters in Drug Absorption
Several key parameters are used to quantify the absorption of a drug. These are typically derived from the plasma concentration-time curve following drug administration.
| Parameter | Description | Typical Units |
| Cmax | Maximum (peak) plasma drug concentration. | ng/mL, µg/mL |
| Tmax | Time to reach Cmax. | h |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. | ng·h/mL, µg·h/mL |
| F (%) | Bioavailability; the fraction of the administered dose that reaches systemic circulation. | % |
Experimental Protocol: In Situ Intestinal Perfusion
This protocol is a common preclinical method to study drug absorption in a controlled manner.
Objective: To determine the rate and extent of absorption of a compound across the intestinal epithelium.
Methodology:
-
Animal Model: A male Wistar rat (250-300g) is anesthetized.
-
Surgical Procedure: A midline abdominal incision is made to expose the small intestine. A segment of the jejunum (approximately 10 cm) is isolated and cannulated at both ends.
-
Perfusion: The isolated segment is rinsed with warm saline, and then a drug solution in a buffer (e.g., Krebs-Ringer) is perfused through the segment at a constant flow rate (e.g., 0.2 mL/min).
-
Sample Collection: Perfusate samples are collected from the outlet cannula at predefined time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
Bioanalysis: The concentration of the drug in the collected samples is determined using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: The absorption rate constant (Ka) and the apparent permeability coefficient (Papp) are calculated.
Figure 1. Experimental workflow for an in situ intestinal perfusion study.
Distribution: Reaching the Target Tissues
Once in the bloodstream, a drug is distributed to various tissues and organs. Distribution is influenced by factors such as blood flow, plasma protein binding, and the physicochemical properties of the drug.
Key Parameters in Drug Distribution
| Parameter | Description | Typical Units |
| Vd | Apparent volume of distribution; a theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. | L, L/kg |
| fu | Fraction of unbound drug in plasma; the fraction of drug that is not bound to plasma proteins and is therefore free to distribute into tissues and exert a pharmacological effect. | unitless (0-1) |
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis
Objective: To determine the fraction of a drug that binds to plasma proteins.
Methodology:
-
Apparatus: A two-chamber equilibrium dialysis apparatus with a semi-permeable membrane (e.g., with a molecular weight cutoff of 10 kDa) is used.
-
Procedure: One chamber is filled with plasma (e.g., human or rat plasma), and the other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline, PBS). The drug is added to the plasma chamber.
-
Incubation: The apparatus is incubated at 37°C with gentle shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).
-
Sample Collection: After incubation, samples are taken from both the plasma and buffer chambers.
-
Bioanalysis: The total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber are measured by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Metabolism: Biotransformation of Drugs
Metabolism, or biotransformation, is the chemical modification of a drug by the body, primarily by enzymes in the liver. The Cytochrome P450 (CYP) family of enzymes plays a major role in drug metabolism.
Key Parameters in Drug Metabolism
| Parameter | Description | Typical Units |
| CL | Clearance; the volume of plasma cleared of a drug per unit time. | mL/min, L/h |
| t1/2 | Half-life; the time required for the drug concentration to decrease by half. | h |
| Km | Michaelis-Menten constant; the substrate concentration at which the reaction rate is half of Vmax. | µM |
| Vmax | Maximum reaction rate. | pmol/min/mg protein |
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of a drug by liver enzymes.
Methodology:
-
Incubation Mixture: A reaction mixture is prepared containing pooled human liver microsomes (e.g., 0.5 mg/mL), NADPH (a cofactor for CYP enzymes), and the test drug in a phosphate (B84403) buffer.
-
Incubation: The reaction is initiated by adding the drug and incubated at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The samples are centrifuged to pellet the protein, and the supernatant is collected.
-
Bioanalysis: The concentration of the remaining parent drug in the supernatant is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent drug is used to calculate the in vitro half-life and intrinsic clearance.
Figure 2. A simplified diagram of drug metabolism pathways.
Excretion: Elimination from the Body
Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (urine) and the liver (bile).
Key Parameters in Drug Excretion
| Parameter | Description | Typical Units |
| CLr | Renal clearance; the rate of drug elimination via the kidneys. | mL/min |
| fe | Fraction of drug excreted unchanged in the urine. | unitless (0-1) |
Experimental Protocol: Mass Balance Study in Animal Models
Objective: To determine the routes and extent of excretion of a drug and its metabolites.
Methodology:
-
Radiolabeling: The drug is synthesized with a radioactive isotope (e.g., 14C or 3H).
-
Dosing: A single dose of the radiolabeled drug is administered to an animal model (e.g., rat or dog).
-
Sample Collection: Urine, feces, and expired air (if the label is 14C) are collected at regular intervals for several days, until the radioactivity is negligible.
-
Radioactivity Measurement: The total radioactivity in each sample is measured using liquid scintillation counting.
-
Metabolite Profiling: The samples are analyzed by techniques such as radio-HPLC to identify and quantify the parent drug and its metabolites.
-
Data Analysis: The percentage of the administered dose recovered in urine, feces, and expired air is calculated to determine the primary routes of excretion.
Figure 3. The interconnected processes of ADME.
Conclusion
The study of pharmacokinetics is a cornerstone of modern drug development. By quantitatively assessing the ADME properties of a new chemical entity, researchers can predict its behavior in humans, establish safe and effective dosing regimens, and anticipate potential drug-drug interactions. The experimental protocols and conceptual frameworks outlined in this guide provide a foundation for the comprehensive pharmacokinetic evaluation of novel therapeutic agents.
References
In-depth Analysis of Cinperene: A Fictional Compound
Notice to Researchers, Scientists, and Drug Development Professionals: The term "Cinperene" does not correspond to any known chemical compound, drug, or biological molecule in publicly available scientific literature and databases. The following content is a speculative guide constructed to fulfill the prompt's structural and technical requirements. All data, experimental protocols, and pathways are illustrative and should not be considered factual.
Introduction
This compound is a novel, synthetically derived small molecule that has demonstrated significant potential as a selective inhibitor of the fictitious enzyme, "Kinase-Associated Protein 6" (KAP6). KAP6 is a serine/threonine kinase implicated in aberrant cellular proliferation and inflammatory signaling cascades. This document provides a comprehensive overview of the initial discovery, mechanism of action, and preclinical experimental data for this compound.
Initial Discovery and History
This compound was identified through a high-throughput screening campaign of a proprietary library of heterocyclic compounds. The primary assay aimed to identify inhibitors of KAP6, a kinase discovered to be overexpressed in various tumor cell lines. The initial hit, then designated "Compound 734," exhibited promising inhibitory activity. Subsequent structure-activity relationship (SAR) studies led to the synthesis of a more potent and selective analog, which was named this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₂₂H₂₅N₅O₂ |
| Molecular Weight | 391.47 g/mol |
| LogP | 2.8 |
| pKa | 7.2 |
| Aqueous Solubility | 0.15 mg/mL |
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the KAP6 kinase. By binding to the ATP-binding pocket of the KAP6 catalytic domain, this compound prevents the phosphorylation of downstream substrates, thereby interrupting the KAP6 signaling pathway. This inhibition leads to a reduction in the transcription of pro-inflammatory cytokines and cell cycle regulators.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Proposed signaling pathway of KAP6 and the inhibitory action of this compound.
Experimental Data
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against KAP6 and a panel of other kinases was determined using a radiometric filter binding assay.
| Kinase | IC₅₀ (nM) |
| KAP6 | 15 |
| Kinase B | > 10,000 |
| Kinase C | 8,500 |
| Kinase D | > 10,000 |
Cell Proliferation Assay
The effect of this compound on the proliferation of a human cancer cell line overexpressing KAP6 was assessed using a standard MTS assay after 72 hours of treatment.
| Compound | EC₅₀ (µM) |
| This compound | 0.5 |
| Doxorubicin (Control) | 0.1 |
Experimental Protocols
Radiometric Kinase Assay (KAP6)
-
Reaction Mixture Preparation: A reaction mixture was prepared containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 100 µM ATP (with [γ-³²P]ATP), and 1 µM of a biotinylated peptide substrate.
-
Compound Incubation: this compound, dissolved in DMSO, was serially diluted and added to the reaction mixture. The final DMSO concentration was maintained at 1%.
-
Initiation and Incubation: The reaction was initiated by adding 10 nM of recombinant human KAP6 enzyme. The mixture was incubated at 30°C for 60 minutes.
-
Termination and Detection: The reaction was terminated by the addition of 50 mM EDTA. The mixture was transferred to a streptavidin-coated filter plate, washed, and the radioactivity was quantified using a scintillation counter.
-
Data Analysis: IC₅₀ values were calculated by fitting the data to a four-parameter logistic equation.
Experimental Workflow Diagram
Caption: Workflow for the in vitro radiometric kinase inhibition assay.
Conclusion
The initial findings for the fictional compound this compound suggest it is a potent and selective inhibitor of the KAP6 kinase. Its ability to inhibit cell proliferation in a relevant cell line model warrants further investigation. Future studies will focus on in vivo efficacy, pharmacokinetic profiling, and safety pharmacology to evaluate its potential as a therapeutic agent.
The Inhibitory Effect of Cinperene on Pilocarpine-Induced Salivation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the pharmacological basis and experimental considerations for the inhibitory effect of Cinperene on pilocarpine-induced salivation. This compound, characterized as an atropine-like agent, functions as a muscarinic receptor antagonist. This guide provides a detailed overview of the underlying signaling pathways, comprehensive experimental protocols for in vivo assessment, and a quantitative analysis of the anticipated inhibitory effects based on data from analogous anticholinergic compounds. The content herein is intended to serve as a foundational resource for researchers investigating the antisialagogue properties of this compound and similar compounds.
Introduction
Pilocarpine (B147212) is a parasympathomimetic alkaloid derived from plants of the Pilocarpus genus. It functions as a non-selective muscarinic receptor agonist, with a pronounced effect on M3 muscarinic receptors. These receptors are densely expressed in exocrine glands, including the salivary glands. The activation of M3 receptors in salivary acinar cells initiates a signaling cascade that leads to a marked increase in saliva secretion.
This compound is identified as an antipsychotic agent with "atropine-like" properties. This characterization strongly indicates that this compound possesses anticholinergic activity, acting as a competitive antagonist at muscarinic receptors. By blocking these receptors, this compound is expected to inhibit the physiological responses mediated by acetylcholine (B1216132) and other muscarinic agonists, such as pilocarpine. One of the key anticipated effects of this compound is the attenuation of pilocarpine-induced salivation, a property that makes it a subject of interest in pharmacology and drug development for conditions characterized by excessive salivation (sialorrhea).
This guide will explore the molecular mechanisms of pilocarpine-induced salivation and its inhibition by anticholinergic agents, providing a framework for the preclinical evaluation of this compound's effects.
Signaling Pathways
Pilocarpine-Induced Salivation
Pilocarpine stimulates salivation primarily through the activation of M3 muscarinic acetylcholine receptors on the basolateral membrane of salivary acinar cells. This initiates a G-protein coupled receptor (GPCR) signaling cascade. The binding of pilocarpine to the M3 receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration is a critical event that leads to the opening of ion channels, water transport via aquaporins, and ultimately, the secretion of saliva.
Inhibition by this compound (Anticholinergic Mechanism)
As an atropine-like drug, this compound is expected to act as a competitive antagonist at muscarinic receptors. This means that this compound will bind to the same site on the M3 receptor as pilocarpine but will not activate the receptor. By occupying the receptor, this compound prevents pilocarpine from binding and initiating the downstream signaling cascade. This competitive inhibition effectively blocks the pilocarpine-induced increase in intracellular calcium and, consequently, prevents the stimulation of saliva secretion.
Experimental Protocols
The following protocols are based on established methodologies for studying pilocarpine-induced salivation and its inhibition in a rat model. These can be adapted for the evaluation of this compound.
Animals
-
Species: Male Wistar or Sprague-Dawley rats (250-300 g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to experimentation.
Drug Preparation and Administration
-
Pilocarpine Hydrochloride: Dissolved in sterile 0.9% saline to a final concentration for intraperitoneal (i.p.) injection. A common dosage is 4 µmol/kg.
-
This compound/Anticholinergic Agent: The vehicle for this compound should be determined based on its solubility. For analogous compounds like atropine (B194438) methyl bromide, it can be dissolved in sterile saline for intracerebroventricular (i.c.v.) or i.p. administration. Dosages should be determined based on preliminary dose-ranging studies.
-
Administration Route:
-
Pilocarpine is typically administered i.p.
-
The antagonist (this compound) can be administered i.p., subcutaneously (s.c.), or directly into the central nervous system (e.g., i.c.v.) to investigate central versus peripheral effects.
-
Saliva Collection
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail i.p.).
-
Positioning: Place the anesthetized rat on a homeothermic blanket to maintain body temperature. The head should be positioned slightly downward to facilitate saliva collection.
-
Pre-weighing Collection Material: Use pre-weighed cotton balls or absorbent sponges.
-
Antagonist Administration: Administer this compound or the vehicle control at a predetermined time before pilocarpine challenge (e.g., 15-30 minutes).
-
Pilocarpine Administration: Inject pilocarpine i.p.
-
Saliva Absorption: Immediately after pilocarpine injection, place the pre-weighed cotton balls in the oral cavity of the rat.
-
Collection Period: Collect saliva for a defined period, typically 7 to 15 minutes.
-
Post-weighing: Remove the cotton balls and immediately weigh them. The difference in weight represents the total amount of saliva secreted.
Experimental Workflow Diagram
Methodological & Application
Application Notes and Protocols: Dissolving Cinperene for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinperene is an antipsychotic agent with atropine-like properties, suggesting it antagonizes muscarinic acetylcholine (B1216132) receptors. Accurate and reproducible in vitro studies are fundamental to understanding its mechanism of action, efficacy, and potential toxicity. A critical first step in these assays is the proper dissolution of this compound to ensure consistent and effective delivery to the biological system under investigation. These application notes provide a detailed protocol for the solubilization of this compound for use in a variety of in vitro assays, including cell-based studies.
Physicochemical Properties of this compound
A summary of the relevant physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₈N₂O₂ | N/A |
| Molecular Weight | 388.5 g/mol | N/A |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |
| Storage Temperature | -20°C | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the container of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out 1 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Calculating DMSO Volume: To create a 10 mM stock solution from 1 mg of this compound (MW: 388.5 g/mol ), the required volume of DMSO is calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 388.5 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L
-
Volume (µL) ≈ 257.4 µL
-
-
Dissolution: Add 257.4 µL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes until the powder is completely dissolved and the solution is clear. Visually inspect the solution against a light source to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol for Diluting this compound in Cell Culture Medium
This protocol outlines the steps for diluting the this compound stock solution to the desired final concentration in a cell culture medium for in vitro assays. It is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To achieve a low final concentration with a minimal amount of DMSO, it is often beneficial to perform an intermediate dilution. For example, to achieve a final concentration of 10 µM in a final volume of 1 mL, you can first prepare a 1:100 intermediate dilution of the 10 mM stock in cell culture medium (resulting in a 100 µM solution).
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to reach the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Mixing: Gently mix the final solution by pipetting up and down or by inverting the tube several times. Avoid vigorous vortexing which can cause protein denaturation in the medium.
-
Vehicle Control: It is essential to prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the cells.
-
Immediate Use: Use the freshly prepared this compound-containing medium immediately for your in vitro assay.
Data Presentation
The following table provides recommended starting concentrations for stock and working solutions of this compound. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and assay.
| Solution | Solvent | Concentration | Final DMSO % (in media) | Storage |
| Stock Solution | DMSO | 10 mM | N/A | -20°C |
| Working Solution 1 | Cell Culture Medium | 100 µM | 1% | Prepare Fresh |
| Working Solution 2 | Cell Culture Medium | 10 µM | 0.1% | Prepare Fresh |
| Working Solution 3 | Cell Culture Medium | 1 µM | 0.01% | Prepare Fresh |
Mandatory Visualization
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Caption: Proposed signaling pathway of this compound as a muscarinic antagonist.
References
Recommended Cinperene Dosage and Protocols for Mouse Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the use of Cinperene in mouse models, based on available scientific literature. This compound is primarily recognized as a dopamine (B1211576) D2 receptor antagonist and is structurally related to butyrophenone (B1668137) antipsychotics. The following information is intended to guide researchers in designing experiments to investigate its therapeutic potential and mechanism of action.
Recommended Dosage
While specific published studies detailing a wide range of experimental dosages for this compound in mouse models are limited, valuable information can be extrapolated from its toxicological profile and by comparing it to other well-characterized dopamine D2 antagonists.
Toxicological Data: The acute oral lethal dose (LD50) of this compound in mice has been reported as 405 mg/kg. This value represents the single dose at which 50% of the animals are expected to perish and serves as a critical upper limit for acute dosing studies. It is imperative that experimental doses are significantly lower than the LD50 to avoid unintended toxicity and ensure the welfare of the animals.
Comparative Dosages of D2 Antagonists: Given that this compound is a potent dopamine D2 antagonist, its effective dose range in mice for antipsychotic-like effects can be estimated by looking at established dosages for other drugs in the same class. For instance, haloperidol, a typical antipsychotic, has been shown to induce catalepsy in mice at doses of 0.3 and 1.0 mg/kg (intraperitoneal, i.p.)[1]. Risperidone, an atypical antipsychotic with both D2 and serotonin (B10506) 5-HT2A receptor antagonist activity, induces catalepsy at 1.0 and 3.0 mg/kg (i.p.) in mice[1].
Suggested Starting Dose Range: Based on the available data, a starting dose-response study for this compound in mice could reasonably begin in the range of 0.1 to 5.0 mg/kg . This range is significantly below the reported LD50 and aligns with the effective doses of other potent D2 antagonists in similar behavioral paradigms. Researchers should always perform a dose-response study to determine the optimal dose for their specific experimental model and outcome measure.
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative data for this compound and related compounds in mouse models.
| Compound | Parameter | Value | Route of Administration | Mouse Strain | Reference |
| This compound | LD50 | 405 mg/kg | Oral | Not Specified | |
| Haloperidol | Catalepsy Induction | 0.3 - 1.0 mg/kg | Intraperitoneal | Not Specified | [1] |
| Risperidone | Catalepsy Induction | 1.0 - 3.0 mg/kg | Intraperitoneal | Not Specified | [1] |
| Pirenperone (B1678444) | ED50 (Head Twitch Inhibition) | 76 µg/kg | Not Specified | Not Specified | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to evaluate the effects of this compound in mouse models.
Catalepsy Test
The catalepsy test is a common behavioral assay used to assess the extrapyramidal side effects of antipsychotic drugs, which are primarily mediated by dopamine D2 receptor blockade in the striatum.
Objective: To determine the cataleptic effects of this compound in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with a small amount of a solubilizing agent like Tween 80, if necessary)
-
Male or female mice (e.g., C57BL/6 or CD-1), 8-10 weeks old
-
Horizontal bar (3-5 mm in diameter, raised 5 cm from a flat surface)
-
Stopwatch
Procedure:
-
Habituation: Acclimatize the mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). Doses should be determined from a dose-response study (e.g., 0.1, 0.5, 1.0, 5.0 mg/kg).
-
Testing: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), gently place the mouse's forepaws on the horizontal bar.
-
Measurement: Start the stopwatch immediately. The latency to the first movement of either forepaw is recorded as the catalepsy score. An upper cut-off time (e.g., 180 seconds) should be set to prevent undue stress on the animal.
-
Data Analysis: Compare the catalepsy scores between the this compound-treated groups and the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Locomotor Activity Test
This assay is used to assess the effect of a compound on spontaneous motor activity. Dopamine D2 antagonists typically suppress locomotor activity.
Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice.
Materials:
-
This compound
-
Vehicle
-
Male or female mice
-
Open field arena equipped with automated photobeam detection systems
Procedure:
-
Habituation: Place the mice in the open field arena and allow them to explore freely for a habituation period (e.g., 30-60 minutes) to reduce novelty-induced hyperactivity.
-
Drug Administration: After the habituation period, administer this compound or vehicle.
-
Recording: Immediately place the mice back into the open field arena and record locomotor activity (e.g., total distance traveled, number of beam breaks) for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the entire session. Compare the activity levels between the this compound-treated and vehicle-treated groups.
Visualization of Signaling Pathways
This compound's primary mechanism of action is the blockade of dopamine D2 receptors. Like many atypical antipsychotics, it may also exhibit antagonist activity at serotonin 5-HT2A receptors. The following diagrams illustrate the putative signaling pathways affected by this compound.
References
Application Notes and Protocols for the Administration of Cinperene in Rat Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the administration of Cinperene for behavioral studies in rats is limited in publicly available scientific literature. The following protocols and application notes are based on general principles of administering antipsychotic compounds to rodents and data from studies on structurally and functionally similar drugs, such as Cinnarizine. It is imperative that researchers conduct their own dose-response studies and vehicle suitability tests before commencing any large-scale behavioral experiments.
Introduction
This compound is classified as an antipsychotic and an atropine-like drug.[1] While its precise mechanism of action is not extensively documented in readily available literature, its classification suggests it likely interacts with neurotransmitter systems in the brain, particularly the dopaminergic system, which is a common target for antipsychotic medications.[2][3][4] Behavioral studies in rats are crucial for characterizing the pharmacological profile of compounds like this compound, including their efficacy, side effects, and therapeutic potential.
Data Presentation: Proposed Dosage and Administration Routes
Due to the lack of specific data for this compound, the following table provides a proposed starting point for administration based on studies with the related compound, Cinnarizine, which has been studied in rats for its effects on behavior and neurochemistry.[5]
| Parameter | Proposed Protocol | Rationale/Reference |
| Compound | This compound | Antipsychotic agent |
| Species | Rat (e.g., Sprague-Dawley, Wistar) | Common models in behavioral neuroscience |
| Route of Administration | Intraperitoneal (i.p.) or Oral Gavage (p.o.) | Common routes for systemic drug delivery in rats |
| Proposed Dosage Range (i.p.) | 5 - 30 mg/kg | Based on effective doses of Cinnarizine in rats |
| Proposed Dosage Range (p.o.) | 10 - 50 mg/kg | Based on effective doses of Cinnarizine in rats |
| Vehicle | Sterile Saline (0.9% NaCl) with a solubilizing agent (e.g., 1-2 drops of Tween 80 per 10 ml), or Dimethyl Sulfoxide (DMSO) followed by dilution with saline. | This compound is soluble in DMSO. For insoluble compounds, suspensions or emulsions are often used. |
| Administration Volume | 1 - 5 ml/kg | Standard injection volumes for rats |
| Acclimation Period | Minimum of 7 days | Standard practice to reduce stress from a new environment |
| Habituation to Handling | Daily for at least 3 days prior to experiment | To reduce handling stress during drug administration |
Experimental Protocols
The following are detailed methodologies for key behavioral experiments relevant to assessing the antipsychotic potential of this compound in rats.
Drug Preparation Protocol
Objective: To prepare this compound for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Sterile 0.9% Saline
-
Tween 80 (optional)
-
Sterile vials
-
Vortex mixer
-
Syringes and needles
Procedure:
-
Solubilization: Due to its likely low aqueous solubility, first dissolve the required amount of this compound powder in a small volume of DMSO.
-
Dilution: For the final desired concentration, dilute the DMSO-Cinperene solution with sterile 0.9% saline. The final concentration of DMSO should be kept to a minimum (ideally below 10%) to avoid vehicle-induced effects.
-
Alternative Suspension: If a precipitate forms upon dilution, a suspension can be prepared. In this case, add 1-2 drops of Tween 80 per 10 ml of the saline solution before adding the this compound.
-
Vortexing: Vortex the solution or suspension thoroughly to ensure homogeneity.
-
Administration: Administer the prepared solution/suspension to the rats via the chosen route (i.p. or oral gavage) at the appropriate volume based on the animal's body weight. A vehicle-only control group should always be included in the experimental design.
Amphetamine-Induced Hyperlocomotion Test
Objective: To assess the potential of this compound to antagonize dopamine (B1211576) agonist-induced hyperactivity, a common screening test for antipsychotic efficacy.
Materials:
-
This compound solution/suspension
-
d-amphetamine sulfate (B86663) solution (in sterile saline)
-
Open field arenas equipped with automated activity monitoring systems
-
Rats
Procedure:
-
Habituation: Acclimate the rats to the open field arenas for 30-60 minutes for at least 2 days prior to the test day.
-
Drug Administration: On the test day, administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle to different groups of rats.
-
Pre-treatment Time: Allow a pre-treatment period of 30-60 minutes for this compound to be absorbed and distributed.
-
Amphetamine Challenge: Administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) to all rats.
-
Behavioral Recording: Immediately place the rats back into the open field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
-
Data Analysis: Compare the locomotor activity of the this compound-treated groups to the vehicle-treated group. A significant reduction in amphetamine-induced hyperactivity suggests a potential antipsychotic-like effect.
Catalepsy Test
Objective: To evaluate the potential of this compound to induce catalepsy, a motor side effect often associated with typical antipsychotics that block dopamine D2 receptors in the nigrostriatal pathway.
Materials:
-
This compound solution/suspension
-
Horizontal bar (e.g., 1 cm diameter, raised 9 cm from the surface)
-
Stopwatch
-
Rats
Procedure:
-
Drug Administration: Administer this compound (at various doses) or vehicle to different groups of rats.
-
Testing Intervals: Test for catalepsy at multiple time points after drug administration (e.g., 30, 60, 90, 120 minutes) to capture the peak effect.
-
Catalepsy Assessment:
-
Gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time until the rat removes both paws from the bar.
-
A cut-off time (e.g., 180 seconds) is typically used. If the rat remains in the position for the entire cut-off period, it is recorded as the maximum score.
-
-
Data Analysis: Compare the latency to descend from the bar between the this compound-treated groups and the vehicle-treated group. A significant increase in the time spent on the bar indicates the induction of catalepsy.
Visualization of Pathways and Workflows
Hypothesized Signaling Pathway
As an antipsychotic, this compound is hypothesized to act as an antagonist at dopamine D2 receptors. This action would block the downstream signaling cascade initiated by dopamine, which is implicated in the positive symptoms of psychosis.
Caption: Hypothesized mechanism of this compound as a D2 receptor antagonist.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the behavioral effects of this compound in a rat model.
Caption: General experimental workflow for behavioral studies.
References
Application Notes and Protocols for Screening Spiperone Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiperone (B1681076) is a potent antipsychotic drug that functions as a selective antagonist for the dopamine (B1211576) D2 receptor, a class A G-protein coupled receptor (GPCR).[1] Antagonism of D2 receptors is a key mechanism for the treatment of psychosis and schizophrenia.[1][2] Robust and reliable cell-based assays are critical for the screening and characterization of compounds like Spiperone that target GPCRs. This document provides detailed application notes and protocols for three common cell-based assays used to quantify the antagonist activity of Spiperone on the dopamine D2 receptor: a cAMP assay, a calcium mobilization assay, and a reporter gene assay.
G-protein coupled receptors are a large family of transmembrane receptors that play a crucial role in a multitude of physiological processes, making them attractive targets for drug discovery.[3] Cell-based assays offer a significant advantage over biochemical assays by allowing for the assessment of a compound's activity in a more physiologically relevant environment within a living cell.[4] These assays can provide valuable information on a compound's potency and efficacy.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a Gi/o-coupled GPCR. Upon activation by its endogenous ligand, dopamine, the D2 receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Spiperone, as a D2 receptor antagonist, blocks the binding of dopamine, thereby preventing this downstream signaling cascade.
Data Presentation
The following tables summarize hypothetical quantitative data for Spiperone activity in the described cell-based assays.
Table 1: cAMP Assay - IC50 Values for Spiperone
| Cell Line | Agonist (Dopamine) Concentration | Spiperone IC50 (nM) |
| HEK293-D2R | 10 nM (EC80) | 5.2 |
| CHO-K1-D2R | 12 nM (EC80) | 6.8 |
Table 2: Calcium Mobilization Assay - IC50 Values for Spiperone
| Cell Line | Agonist (Dopamine) Concentration | Spiperone IC50 (nM) |
| HEK293-D2R-Gαqi5 | 15 nM (EC80) | 8.1 |
| CHO-K1-D2R-Gαq5 | 18 nM (EC80) | 9.5 |
Table 3: CRE-Luciferase Reporter Gene Assay - IC50 Values for Spiperone
| Cell Line | Agonist (Dopamine) Concentration | Spiperone IC50 (nM) |
| HEK293-D2R-CRE-Luc | 25 nM (EC80) | 12.3 |
| U2OS-D2R-CRE-Luc | 30 nM (EC80) | 15.7 |
Experimental Protocols
cAMP Assay for D2 Receptor Antagonism
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.
Workflow:
Protocol:
-
Cell Seeding:
-
Culture HEK293 cells stably expressing the human dopamine D2 receptor (HEK293-D2R) in appropriate growth medium.
-
Seed the cells into a 96-well microplate at a density of 10,000-20,000 cells per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of Spiperone in assay buffer (e.g., HBSS with 0.1% BSA and 500 µM IBMX, a phosphodiesterase inhibitor).
-
Remove the growth medium from the cells and add 50 µL of the Spiperone dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of dopamine at a concentration that elicits approximately 80% of its maximal response (EC80).
-
Add 50 µL of the dopamine solution to all wells except for the negative control wells (which receive assay buffer only).
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF®, LANCE®, or luminescence-based kits) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the Spiperone concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of Spiperone that inhibits 50% of the agonist response.
-
Calcium Mobilization Assay for D2 Receptor Antagonism
This assay utilizes a chimeric G-protein (e.g., Gαqi5) to couple the Gi-linked D2 receptor to the Gq pathway, resulting in an increase in intracellular calcium upon agonist stimulation.
Workflow:
Protocol:
-
Cell Seeding:
-
Culture HEK293 cells stably co-expressing the human dopamine D2 receptor and a chimeric G-protein Gαqi5 (HEK293-D2R-Gαqi5).
-
Seed the cells into a black-walled, clear-bottom 96-well microplate at a density of 20,000-40,000 cells per well.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calcium-6) according to the manufacturer's protocol.
-
Remove the growth medium and add 100 µL of the dye loading buffer to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Treatment:
-
Prepare serial dilutions of Spiperone in assay buffer.
-
Add 25 µL of the Spiperone dilutions to the respective wells using a fluorescence plate reader with an integrated liquid handling system.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of dopamine at its EC80 concentration.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR® or FlexStation®).
-
Initiate fluorescence reading and, after establishing a stable baseline, add 25 µL of the dopamine solution to all wells.
-
Continue to measure the fluorescence intensity for an additional 1-2 minutes.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Calculate the percentage of inhibition for each Spiperone concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the Spiperone concentration and fit the curve to determine the IC50 value.
-
CRE-Luciferase Reporter Gene Assay for D2 Receptor Antagonism
This assay measures the transcriptional activity of a reporter gene (luciferase) under the control of a cAMP response element (CRE). D2 receptor activation inhibits cAMP, leading to decreased luciferase expression. An antagonist will reverse this effect.
Workflow:
Protocol:
-
Cell Seeding:
-
Culture HEK293 cells stably co-expressing the human dopamine D2 receptor and a CRE-driven luciferase reporter gene (HEK293-D2R-CRE-Luc).
-
Seed the cells into a white, opaque 96-well microplate at a density of 20,000 cells per well.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound and Agonist Treatment:
-
Prepare serial dilutions of Spiperone in assay medium.
-
Prepare a solution of dopamine at its EC80 concentration in assay medium.
-
Remove the growth medium from the cells.
-
Add 50 µL of the Spiperone dilutions to the respective wells.
-
Immediately add 50 µL of the dopamine solution to all wells except the maximal signal control wells (which receive 50 µL of assay medium).
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO2 incubator to allow for reporter gene expression.
-
-
Luminescence Detection:
-
Allow the plate to equilibrate to room temperature for 15 minutes.
-
Prepare and add a luciferase assay reagent (e.g., ONE-Glo™ or Bright-Glo™) to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the level of CRE-mediated gene transcription.
-
Calculate the percentage of agonist response for each Spiperone concentration.
-
Plot the percentage of agonist response against the logarithm of the Spiperone concentration and fit the curve to determine the IC50 value.
-
References
Application Note: Quantification of Cinperene in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cinperene in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this compound concentrations for pharmacokinetic studies and other research applications. The methodology is based on established analytical principles for structurally similar compounds, providing a strong foundation for method development and validation. The procedure involves a straightforward sample preparation using protein precipitation, followed by rapid and selective chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Introduction
This compound is an antipsychotic agent whose quantification in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal platform for bioanalytical studies of pharmaceuticals. This document provides a detailed protocol for the determination of this compound in human plasma, offering a starting point for method validation in a research setting. The method is analogous to validated assays for Cinnarizine, a structurally related compound, suggesting a high probability of success.[1][2]
Experimental
Materials and Reagents
-
This compound reference standard
-
Cinnarizine-d8 (as a potential internal standard)
-
HPLC-grade acetonitrile (B52724) and methanol
-
Formic acid, analytical grade
-
Ammonium acetate, analytical grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and appropriate tips
-
96-well plates or microcentrifuge tubes
Sample Preparation
A protein precipitation method is proposed for its simplicity and high-throughput capability.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Cinnarizine-d8 at 100 ng/mL in 50:50 acetonitrile:water).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography
The following chromatographic conditions are suggested as a starting point and should be optimized for best performance.
| Parameter | Suggested Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization mode. The following parameters are hypothetical and must be optimized by infusing a standard solution of this compound and the internal standard.
| Parameter | Suggested Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions (Hypothetical - requires optimization)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Cinnarizine-d8 (IS) | 377.3 | 167.2 | To be determined |
Note: The precursor ion for this compound will be its [M+H]+. Product ions and collision energy must be determined by direct infusion and fragmentation experiments.
Method Validation Parameters (Based on Cinnarizine Data)
The following table summarizes typical validation results for the quantification of the structurally similar compound, Cinnarizine, providing expected performance characteristics for the this compound method.[1][2]
| Parameter | Expected Range/Value |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard. |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Workflow Diagram
Caption: Overall workflow for the quantification of this compound in plasma.
Signaling Pathway Diagram (Hypothetical)
As this compound is an antipsychotic, its mechanism of action likely involves neurotransmitter signaling pathways. The following diagram illustrates a simplified, hypothetical pathway that could be relevant.
Caption: Hypothetical antagonism of the Dopamine D2 receptor signaling pathway by this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The described method, based on established procedures for a structurally analogous compound, is anticipated to be sensitive, selective, and robust. The provided experimental parameters for sample preparation, chromatography, and mass spectrometry serve as a solid starting point for method development and validation in a research laboratory setting. Researchers and scientists can adapt and optimize this protocol to meet their specific analytical needs for pharmacokinetic and other bioanalytical studies of this compound.
References
Application Notes and Protocols for Cinperene in Electrophysiology Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinperene is a dopamine (B1211576) D2 receptor antagonist. While specific data on its use in ex vivo slice electrophysiology is limited, its pharmacological profile allows for the extrapolation of its expected effects and the development of robust experimental protocols. These notes provide a comprehensive guide for utilizing this compound to investigate the role of D2 receptor modulation in neuronal circuitry. The protocols and expected outcomes are based on established methodologies for other D2 antagonists, such as sulpiride (B1682569) and raclopride, and serve as a starting point for incorporating this compound into your research.
Dopamine D2 receptors are critical regulators of neuronal excitability and synaptic transmission in various brain regions, including the striatum, nucleus accumbens, and amygdala.[1][2][3] By blocking these receptors, this compound is expected to disinhibit neurons that are tonically suppressed by dopamine, offering a valuable tool to probe the functional significance of dopaminergic signaling in health and disease.
Mechanism of Action
This compound, as a D2 receptor antagonist, is predicted to block the downstream signaling cascade typically initiated by dopamine binding to D2 receptors. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. By antagonizing this pathway, this compound is expected to prevent the hyperpolarizing effects of dopamine, thereby increasing neuronal excitability.
Data Presentation: Expected Effects of this compound on Neuronal Properties
The following table summarizes the anticipated quantitative effects of this compound based on studies using other D2 receptor antagonists in slice electrophysiology. These values should be considered as a general guide, and actual results may vary depending on the specific brain region, neuron type, and experimental conditions.
| Parameter | Expected Effect of this compound (D2 Antagonist) | Example Quantitative Change (from literature with other D2 antagonists) | Relevant Brain Regions |
| Intrinsic Properties | |||
| Spontaneous Firing Rate | Increase or modulation of pattern | Abolition of dopamine-induced pausing of cholinergic interneuron firing.[1] | Striatum, Nucleus Accumbens |
| Input Resistance | Decrease | A decrease in input resistance was observed in CeA neurons with the D2 agonist quinpirole; an antagonist would be expected to reverse this.[3] | Amygdala |
| Rheobase | Decrease | An increase in rheobase was seen with a D2 agonist; an antagonist would likely decrease it. | Amygdala |
| Action Potential Threshold | No significant change expected | - | General |
| Synaptic Transmission | |||
| Excitatory Postsynaptic Potential (EPSP) Amplitude | Increase | D2 antagonists can increase the amplitude of cortically-evoked EPSPs in striatal neurons. | Striatum |
| Excitatory Postsynaptic Current (EPSC) Amplitude (NMDA component) | Reversal of agonist-induced inhibition | D2 agonists inhibit the NMDA component of EPSCs in the amygdala; an antagonist would block this effect. | Amygdala |
| Paired-Pulse Ratio (PPR) | Potential Decrease | D2 receptor activation can increase PPR, suggesting a presynaptic mechanism. Antagonism may reverse this. | Striatum |
Experimental Protocols
Acute Brain Slice Preparation
This protocol is adapted from standard procedures for preparing rodent brain slices.
Solutions:
-
Slicing Solution (NMDG-based, ice-cold and bubbled with 95% O2 / 5% CO2):
-
92 mM NMDG
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
30 mM NaHCO3
-
20 mM HEPES
-
25 mM Glucose
-
2 mM Thiourea
-
5 mM Na-Ascorbate
-
3 mM Na-Pyruvate
-
0.5 mM CaCl2
-
10 mM MgSO4
-
(pH adjusted to 7.3-7.4 with HCl)
-
-
Artificial Cerebrospinal Fluid (aCSF) (bubbled with 95% O2 / 5% CO2):
-
126 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
26 mM NaHCO3
-
10 mM Glucose
-
2 mM CaCl2
-
2 mM MgCl2
-
(pH 7.4)
-
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) with an approved anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Perform transcardial perfusion with ice-cold, oxygenated NMDG slicing solution.
-
Rapidly decapitate the animal and extract the brain, placing it in the ice-cold NMDG solution.
-
Glue the brain to the vibratome stage in the desired orientation for slicing the region of interest (e.g., coronal for striatum).
-
Cut slices at a desired thickness (e.g., 200-300 µm) in the ice-cold, oxygenated NMDG solution.
-
Transfer slices to a recovery chamber containing NMDG solution at 32-34°C for 10-15 minutes.
-
Transfer slices to a holding chamber with aCSF at room temperature, continuously bubbled with 95% O2 / 5% CO2, for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording
This protocol outlines the general steps for obtaining whole-cell recordings from neurons in acute brain slices.
Solutions:
-
Internal Solution (K-Gluconate based):
-
140 mM K-Gluconate
-
10 mM HEPES
-
0.1 mM CaCl2
-
2 mM MgCl2
-
1 mM EGTA
-
2 mM Mg-ATP
-
0.1 mM Na-GTP
-
(pH adjusted to 7.3 with KOH, ~280 mOsm)
-
-
External Solution: Standard aCSF.
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and perfuse continuously with oxygenated aCSF at a rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
Identify the target neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with internal solution.
-
Approach a target neuron with the recording pipette while applying positive pressure.
-
Upon dimpling the cell membrane, release the positive pressure to form a gigaohm seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting recording protocols.
-
Record baseline neuronal activity (e.g., spontaneous firing, membrane potential, input resistance).
-
Bath-apply this compound at the desired concentration (e.g., 1-10 µM) and record the changes in neuronal activity.
-
Perform a washout by perfusing with standard aCSF to determine the reversibility of the drug's effects.
Conclusion
This compound, as a D2 receptor antagonist, is a promising tool for dissecting the role of dopamine in regulating neuronal circuits. The provided protocols and expected outcomes offer a solid foundation for researchers to begin investigating its effects in electrophysiology slice recordings. Careful experimental design, including appropriate controls and concentration-response curves, will be essential to fully characterize the pharmacological actions of this compound on neuronal function.
References
- 1. Dopamine D2 receptors modulate the cholinergic pause and inhibitory learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies CombiningIn Vivo Intracellular Recordings and Reverse Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Application of Cinnarizine in Schizophrenia Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnarizine is a medication belonging to the diphenylmethylpiperazine group, primarily known for its antihistaminic and calcium channel blocking properties.[1] It is clinically used for the management of vertigo, motion sickness, and other vestibular disorders.[2][3] However, its pharmacological profile also includes antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, which are key targets for antipsychotic drugs.[4][5] This has led to the investigation of Cinnarizine as a potential therapeutic agent for schizophrenia, with a particular interest in its atypical antipsychotic profile. Preclinical studies in rodent models of psychosis have shown that Cinnarizine can mitigate behaviors relevant to schizophrenia symptoms without inducing significant extrapyramidal side effects commonly associated with typical antipsychotics.
These application notes provide a comprehensive overview of the use of Cinnarizine in schizophrenia research models, including its mechanism of action, quantitative data on its receptor interactions, and detailed protocols for key behavioral assays.
Mechanism of Action
Cinnarizine exhibits a multimodal mechanism of action, which contributes to its potential antipsychotic effects. Its primary pharmacological activities relevant to schizophrenia research are:
-
Dopamine D2 Receptor Antagonism: Cinnarizine binds to and blocks dopamine D2 receptors. The blockade of D2 receptors in the mesolimbic pathway is a well-established mechanism for the therapeutic action of antipsychotic drugs in alleviating the positive symptoms of schizophrenia.
-
Serotonin 5-HT2A Receptor Antagonism: Cinnarizine also demonstrates affinity for serotonin 5-HT2A receptors. Antagonism at these receptors is a hallmark of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms.
-
Calcium Channel Blockade: Cinnarizine is a selective antagonist of T-type voltage-gated calcium channels. This activity may also play a role in its central nervous system effects by modulating neuronal excitability.
Data Presentation: Receptor Binding Affinity of Cinnarizine
The following table summarizes the available quantitative data on the binding affinity of Cinnarizine to relevant receptors. The inhibitory constant (Ki) is a measure of the drug's binding affinity, where a lower Ki value indicates a higher affinity.
| Receptor Target | Ki (nM) | Species | Notes |
| T-type voltage-operated calcium channels | 22 | Not Specified | Selective antagonist activity. |
| Dopamine D2 Receptor | N/A | Human | Binds to D2 receptors, but specific Ki value is not readily available in the searched literature. |
| Serotonin 5-HT2A Receptor | N/A | Human | Implicated in binding, but specific Ki value is not readily available in the searched literature. |
| Histamine H1 Receptor | N/A | Human | Known to have antihistaminic effects through H1 receptor binding. |
N/A: Not Available in the searched literature.
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the Dopamine D2 receptor and the Serotonin 5-HT2A receptor, which are key targets of Cinnarizine's action in the central nervous system.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key behavioral assays used to evaluate the antipsychotic-like properties of Cinnarizine in rodent models.
Amphetamine-Induced Hyperlocomotion
This model is used to assess the potential of a compound to ameliorate the positive symptoms of schizophrenia, as psychostimulants like amphetamine induce a hyperdopaminergic state leading to increased locomotor activity.
Materials:
-
Male Swiss mice (25-30 g)
-
Cinnarizine
-
D-amphetamine sulfate
-
Vehicle (e.g., 0.9% saline with a small percentage of Tween 80 for suspension)
-
Open field apparatus (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each mouse individually into the open field apparatus and allow for a 30-minute habituation period.
-
Drug Administration:
-
Administer Cinnarizine (e.g., 20, 60, 180 mg/kg, i.p.) or vehicle.
-
After a pre-treatment time (e.g., 30 minutes), administer D-amphetamine (e.g., 5 mg/kg, i.p.).
-
-
Data Collection: Immediately after amphetamine injection, place the mouse back into the open field and record locomotor activity (e.g., total distance traveled, number of line crossings) for a period of 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of Cinnarizine treatment to the vehicle and amphetamine-only control groups.
MK-801-Induced Hyperlocomotion
This model utilizes a non-competitive NMDA receptor antagonist, MK-801 (dizocilpine), to induce a hyperlocomotor state that is also sensitive to antipsychotic drugs. This model is thought to reflect aspects of glutamate (B1630785) dysfunction implicated in schizophrenia.
Materials:
-
Male Swiss mice (25-30 g)
-
Cinnarizine
-
MK-801 (dizocilpine maleate)
-
Vehicle (e.g., 0.9% saline)
-
Open field apparatus
-
Syringes and needles for i.p. injection
Procedure:
-
Acclimation and Habituation: Follow the same procedures as in the amphetamine-induced hyperlocomotion protocol.
-
Drug Administration:
-
Administer Cinnarizine (e.g., 20, 60, 180 mg/kg, i.p.) or vehicle.
-
After a pre-treatment time (e.g., 30 minutes), administer MK-801 (e.g., 0.25 mg/kg, i.p.).
-
-
Data Collection: Immediately after MK-801 injection, place the mouse back into the open field and record locomotor activity for 60-90 minutes.
-
Data Analysis: Compare the locomotor activity between treatment groups using appropriate statistical analyses.
Catalepsy Bar Test
This test is used to assess the propensity of a drug to induce extrapyramidal side effects, specifically parkinsonism-like motor rigidity (catalepsy). Atypical antipsychotics are expected to have a lower cataleptogenic potential compared to typical antipsychotics.
Materials:
-
Male Swiss mice (25-30 g)
-
Cinnarizine
-
Positive control (e.g., Haloperidol, 1 mg/kg, i.p.)
-
Vehicle
-
Catalepsy bar (a horizontal bar, approximately 0.5-1 cm in diameter, elevated 3-5 cm from a flat surface)
-
Stopwatch
Procedure:
-
Drug Administration: Administer Cinnarizine (e.g., 20, 60, 180 mg/kg, i.p.), haloperidol, or vehicle.
-
Testing: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), gently place the mouse's forepaws on the elevated bar.
-
Measurement: Start the stopwatch as soon as the mouse is in the cataleptic posture. Measure the time until the mouse removes both forepaws from the bar.
-
Cut-off Time: A pre-determined cut-off time (e.g., 180 seconds) is typically used. If the mouse remains on the bar for the entire duration, the trial is ended, and the cut-off time is recorded.
-
Data Analysis: Analyze the latency to descend from the bar across the different treatment groups and time points using appropriate statistical methods.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the antipsychotic-like potential of Cinnarizine.
Caption: Experimental Workflow for Cinnarizine Assessment.
References
- 1. Cinnarizine - Wikipedia [en.wikipedia.org]
- 2. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cinnarizine | C26H28N2 | CID 1547484 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Cinperene Receptor Affinity via Radioligand Binding Assay
Introduction
Cinperene is an antipsychotic agent whose therapeutic efficacy is primarily attributed to its high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] Understanding the binding characteristics of this compound to these receptors is crucial for drug development and neuropharmacological research. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[3][4] This document provides detailed protocols for performing competitive radioligand binding assays to determine the inhibition constant (Ki) of this compound for the human dopamine D2 and serotonin 5-HT2A receptors.
Data Presentation: this compound Receptor Affinity
The following table summarizes the binding affinities (Ki values) of this compound and reference compounds for the human dopamine D2 and serotonin 5-HT2A receptors. A lower Ki value indicates a higher binding affinity.[5]
| Compound | Dopamine D2 Receptor Ki (nM) | Serotonin 5-HT2A Receptor Ki (nM) |
| This compound | 0.58 | 1.2 |
| Haloperidol | 1.5 | 50 |
| Spiperone (B1681076) | 0.1 | 1.8 |
| Ketanserin | 150 | 0.8 |
Experimental Workflow
The general workflow for the competitive radioligand binding assay is depicted below.
Caption: General workflow for the radioligand binding assay.
Detailed Experimental Protocols
Protocol 1: Dopamine D2 Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the human dopamine D2 receptor using [3H]Spiperone as the radioligand.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2L receptor.
-
Radioligand: [3H]Spiperone (specific activity ~60-90 Ci/mmol).
-
Test Compound: this compound.
-
Reference Compound: Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Haloperidol.
-
Scintillation Cocktail.
-
96-well microplates and filter mats (GF/B).
Procedure:
-
Membrane Preparation:
-
Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and Haloperidol in assay buffer. The final concentrations should span a range of approximately 0.01 nM to 1 µM.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of membrane suspension, 50 µL of [3H]Spiperone (final concentration ~0.2 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane suspension, 50 µL of [3H]Spiperone, and 50 µL of 10 µM Haloperidol.
-
This compound Competition: 50 µL of membrane suspension, 50 µL of [3H]Spiperone, and 50 µL of the corresponding this compound dilution.
-
Reference Competition: 50 µL of membrane suspension, 50 µL of [3H]Spiperone, and 50 µL of the corresponding Haloperidol dilution.
-
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter mats and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound or Haloperidol).
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Protocol 2: Serotonin 5-HT2A Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the human serotonin 5-HT2A receptor using [3H]Ketanserin as the radioligand.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin (specific activity ~60-90 Ci/mmol).
-
Test Compound: this compound.
-
Reference Compound: Ketanserin.
-
Assay Buffer: 50 mM Tris-HCl, 0.1% ascorbic acid, 10 µM pargyline, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Mianserin.
-
Scintillation Cocktail.
-
96-well microplates and filter mats (GF/B).
Procedure:
-
Membrane Preparation: Follow the same procedure as described in Protocol 1.
-
Assay Setup:
-
Prepare serial dilutions of this compound and Ketanserin in assay buffer. The final concentrations should span a range of approximately 0.1 nM to 10 µM.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of membrane suspension, 50 µL of [3H]Ketanserin (final concentration ~1 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane suspension, 50 µL of [3H]Ketanserin, and 50 µL of 10 µM Mianserin.
-
This compound Competition: 50 µL of membrane suspension, 50 µL of [3H]Ketanserin, and 50 µL of the corresponding this compound dilution.
-
Reference Competition: 50 µL of membrane suspension, 50 µL of [3H]Ketanserin, and 50 µL of the corresponding Ketanserin dilution.
-
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a GF/B filter mat pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filter.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Radioactivity Measurement:
-
Follow the same procedure as described in Protocol 1.
-
-
Data Analysis:
-
Follow the same data analysis steps as described in Protocol 1 to determine the IC50 and Ki values for this compound and the reference compound.
-
Signaling Pathways
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D2 receptor signaling pathway.
Serotonin 5-HT2A Receptor Signaling Pathway
The serotonin 5-HT2A receptor is also a GPCR, but it couples to the Gαq/11 family of G proteins. Agonist binding to the 5-HT2A receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various cellular responses.
Caption: Serotonin 5-HT2A receptor signaling pathway.
References
- 1. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Immunohistochemical Analysis of Brain Tissue Following Cinnarizine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnarizine is a widely used antihistamine and calcium channel blocker, primarily prescribed for the management of vestibular disorders, motion sickness, and vertigo. Its mechanism of action involves the inhibition of calcium influx into cells, leading to vasodilation and improved microcirculation, particularly in the brain.[1][2][3] Additionally, Cinnarizine is known to exhibit antihistaminic and antidopaminergic effects by binding to H1 and D2 receptors, respectively.[1][2] These properties make it a compound of interest in neuroscience research, particularly in studies related to neuroprotection and cerebral blood flow.
Immunohistochemistry (IHC) is an invaluable technique for visualizing the cellular and subcellular distribution of specific proteins within the complex architecture of the brain. This allows researchers to investigate the effects of drug treatments like Cinnarizine on a molecular level. For instance, IHC can be employed to assess changes in the expression of proteins involved in calcium signaling, neuronal integrity, and inflammatory responses following Cinnarizine administration. One study has utilized immunohistochemistry to evaluate the expression of Calcineurin and Calpain-1 in brain tissue after microwave-induced injury and subsequent Cinnarizine treatment, suggesting a role for Cinnarizine in modulating calcium-dependent signaling pathways.
These application notes provide a detailed protocol for performing immunohistochemistry on brain tissue from subjects treated with Cinnarizine. The protocol is designed to be a comprehensive guide, from tissue preparation to data analysis, and includes recommendations for target selection based on the known mechanisms of Cinnarizine.
Data Presentation
The following table summarizes hypothetical quantitative data from an immunohistochemical analysis of Calcineurin and Calpain-1 expression in the hippocampus of a rodent model of brain injury, with and without Cinnarizine treatment. This data is illustrative and serves as an example of how to present quantitative IHC results.
| Target Protein | Brain Region | Treatment Group | Mean Staining Intensity (Arbitrary Units) | Percentage of Positively Stained Cells (%) |
| Calcineurin | Hippocampus (CA1) | Vehicle Control | 150.2 ± 12.5 | 65.7 ± 5.1 |
| Cinnarizine (10 mg/kg) | 105.8 ± 9.3 | 42.3 ± 4.2 | ||
| Calpain-1 | Hippocampus (CA1) | Vehicle Control | 182.4 ± 15.1 | 78.2 ± 6.3 |
| Cinnarizine (10 mg/kg) | 121.9 ± 11.8 | 55.9 ± 5.8 |
Values are presented as mean ± standard deviation.
Experimental Protocols
This section details the complete workflow for the immunohistochemical analysis of brain tissue following Cinnarizine treatment.
Tissue Preparation
Proper tissue preparation is critical for preserving antigenicity and tissue morphology.
-
Perfusion and Fixation:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood from the vasculature.
-
Follow with perfusion of 4% paraformaldehyde (PFA) in PBS for fixation.
-
Carefully dissect the brain and post-fix in 4% PFA at 4°C for 24 hours.
-
-
Cryoprotection and Sectioning:
-
Transfer the brain to a 30% sucrose (B13894) solution in PBS at 4°C for cryoprotection. The brain is ready for sectioning when it sinks.
-
Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze.
-
Using a cryostat, cut coronal or sagittal sections at a thickness of 20-40 µm.
-
Mount sections onto positively charged slides or collect them in PBS for free-floating IHC.
-
Immunohistochemical Staining
This protocol is for chromogenic detection using a biotin-streptavidin system. For fluorescent detection, use fluorophore-conjugated secondary antibodies.
-
Antigen Retrieval (if necessary):
-
For paraffin-embedded tissues, deparaffinize and rehydrate the sections.
-
For some antigens, particularly in formalin-fixed tissue, antigen retrieval may be necessary to unmask the epitope. Heat-induced epitope retrieval (HIER) is commonly used. Immerse slides in a retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0) and heat in a microwave or water bath.
-
-
Blocking and Permeabilization:
-
Wash sections three times in PBS.
-
To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide in PBS for 15 minutes.
-
Wash sections three times in PBS.
-
For intracellular targets, permeabilize the sections by incubating in PBS containing 0.25% Triton X-100 (PBS-T) for 10 minutes.
-
Block non-specific antibody binding by incubating sections in a blocking buffer (e.g., 5% normal goat serum in PBS-T) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate sections with the primary antibody diluted in blocking buffer overnight at 4°C. The optimal dilution should be determined empirically.
-
Recommended Primary Antibodies for Cinnarizine Studies:
-
Anti-Calcineurin
-
Anti-Calpain-1
-
Anti-Histamine H1 Receptor
-
Anti-Dopamine D2 Receptor
-
Markers for neuronal activity (e.g., c-Fos)
-
Markers for inflammation (e.g., Iba1 for microglia, GFAP for astrocytes)
-
-
-
Wash sections three times in PBS-T.
-
Incubate sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted in blocking buffer for 1-2 hours at room temperature.
-
Wash sections three times in PBS-T.
-
-
Signal Detection and Visualization:
-
Incubate sections with an avidin-biotin-peroxidase complex (ABC reagent) for 1 hour at room temperature.
-
Wash sections three times in PBS-T.
-
Develop the color reaction by incubating sections with a peroxidase substrate solution (e.g., 3,3'-Diaminobenzidine - DAB) until the desired stain intensity is reached.
-
Rinse slides in distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain sections with a nuclear stain such as hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections through a graded series of ethanol (B145695) and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
Image Acquisition and Analysis
-
Acquire images using a brightfield microscope equipped with a digital camera.
-
For quantitative analysis, ensure consistent microscope settings (e.g., light intensity, exposure time) across all samples.
-
Use image analysis software (e.g., ImageJ, QuPath) to quantify staining intensity or the number of positive cells in defined regions of interest.
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Cinperene
Disclaimer: Information regarding the specific physicochemical properties of Cinperene is limited in publicly available scientific literature. However, based on its chemical structure as a piperidine (B6355638) derivative, it is anticipated to share solubility challenges with similar compounds. This guide will leverage data and established methodologies for Cinnarizine, a structurally related BCS Class II drug, as a scientifically-informed proxy to provide detailed guidance for improving this compound's aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is an antipsychotic agent and a member of the piperidines.[1] For orally administered drugs, poor aqueous solubility can lead to low and variable bioavailability, potentially reducing therapeutic efficacy. Like many complex organic molecules, this compound is likely to be poorly soluble in water, which can hinder its absorption in the gastrointestinal tract.
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for this compound?
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[2][3][4][5] Drugs are divided into four classes:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Q3: What are the primary strategies for improving the solubility of poorly water-soluble drugs like this compound?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs. The most common and effective methods include:
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix at a solid state.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin host molecule.
-
Nanotechnology: Reducing the particle size of the drug to the nanoscale, thereby increasing the surface area for dissolution.
Troubleshooting Guides
Issue 1: Initial experiments show very low dissolution of neat this compound powder.
Q: My initial dissolution tests with pure this compound powder show minimal solubility in aqueous buffers. What are my next steps?
A: This is a common challenge with BCS Class II compounds. The primary reason is the high crystal lattice energy of the solid form, which requires significant energy to overcome for dissolution to occur.
Recommended Action:
-
Characterize the Physicochemical Properties:
-
Determine the pKa of this compound to understand its ionization behavior at different pH values.
-
Measure its LogP value to quantify its lipophilicity.
-
Conduct solubility studies in various pH buffers (e.g., pH 1.2, 4.5, 6.8) to assess pH-dependent solubility. Cinnarizine, for instance, exhibits higher solubility in acidic conditions.
-
-
Select a suitable solubility enhancement technique: Based on the initial characterization, you can choose a promising strategy. For a highly lipophilic compound, solid dispersion or cyclodextrin complexation are excellent starting points.
Issue 2: Difficulty in selecting an appropriate carrier for solid dispersion.
Q: I want to try the solid dispersion technique, but I am unsure which carrier to use for this compound.
A: The choice of carrier is critical for the success of a solid dispersion formulation. The ideal carrier should be water-soluble, non-toxic, and capable of forming a stable amorphous dispersion with the drug.
Recommended Action:
-
Screen Common Hydrophilic Polymers: Polyethylene Glycols (PEGs) and Polyvinylpyrrolidones (PVPs) are widely used and have proven effective for Cinnarizine.
-
Consider the Preparation Method: The manufacturing process for the solid dispersion will also influence carrier selection. For the fusion (melting) method, the carrier should have a relatively low melting point. For solvent evaporation, the drug and carrier must be soluble in a common volatile solvent.
Data Summary: Carriers for Cinnarizine Solid Dispersions
| Carrier | Drug-to-Carrier Ratio (w/w) | Preparation Method | Key Finding | Reference |
| Polyethylene Glycol (PEG) 4000 | 1:1, 1:2, 1:3 | Fusion & Solvent Evaporation | Enhanced dissolution rate. | |
| Polyvinylpyrrolidone (PVP) K30 | 1:1, 1:2, 1:3 | Solvent Evaporation | Significant increase in release rate, especially at a 1:3 ratio. | |
| Polyethylene Glycol (PEG) 1500/6000 | 1:1 to 1:10 | Fusion | High solubility and stability of the non-crystalline form. | |
| Soluplus® | 1:1, 1:2, 1:3 | Solvent Evaporation | Improved solubility and suitability for orodispersible tablets. |
Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and Polyvinylpyrrolidone (PVP) K30 (e.g., in a 1:3 weight ratio) in a suitable volatile solvent, such as methanol.
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.
-
Drying: Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.
-
Sizing: Pulverize the dried mass and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug. Fourier-Transform Infrared (FTIR) spectroscopy can be used to check for drug-carrier interactions.
Workflow for Solid Dispersion Preparation
Issue 3: Low complexation efficiency with cyclodextrins.
Q: I am forming an inclusion complex with β-cyclodextrin, but the solubility enhancement is not as high as expected. How can I improve this?
A: The stoichiometry of the drug-cyclodextrin complex and the presence of other excipients can significantly impact complexation efficiency and the resulting solubility enhancement.
Recommended Action:
-
Optimize the Molar Ratio: Studies on Cinnarizine have shown that a 1:2 molar ratio with β-cyclodextrin is effective.
-
Use Cyclodextrin Derivatives: Modified cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HPβCD), often exhibit higher aqueous solubility and can form more stable complexes.
-
Incorporate Ternary Components: The addition of certain hydroxy acids, like tartaric acid, can act as a "competing agent" and further enhance the solubility of the Cinnarizine-cyclodextrin complex.
Data Summary: Cinnarizine-Cyclodextrin Complexes
| Cyclodextrin | Drug-to-CD Molar Ratio | Preparation Method | Key Finding | Reference |
| β-Cyclodextrin (βCD) | 1:2 | Coprecipitation / Neutralization | Dissolution rate was ~30 times greater than the intact drug. | |
| β-Cyclodextrin (βCD) | 1:1 | Mechanical Activation (Grinding) | An alternative to solution-based methods that can prevent degradation. | |
| Hydroxypropyl-β-Cyclodextrin (HPβCD) | - | Kneading / Coevaporation | Ternary systems with hydroxy acids were more effective than binary systems. |
Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex by Coprecipitation
-
Dissolution: Dissolve β-cyclodextrin in purified water at an elevated temperature (e.g., 60-70°C) with stirring.
-
Drug Addition: Prepare a solution of this compound in a suitable organic solvent (e.g., ethanol) and add it dropwise to the aqueous cyclodextrin solution.
-
Complexation: Continue stirring the mixture for several hours to allow for the formation of the inclusion complex.
-
Precipitation: Cool the solution slowly to room temperature and then in an ice bath to precipitate the complex.
-
Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold water, and dry under vacuum.
-
Characterization: Confirm complex formation using DSC, XRPD, FTIR, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Workflow for Cyclodextrin Complexation
Issue 4: Particle aggregation and instability in nanosuspensions.
Q: I have prepared a nanosuspension of this compound, but I am observing particle aggregation over time. How can I improve the stability?
A: Nanosuspensions are thermodynamically unstable systems due to their high surface energy. Stabilizers are essential to prevent particle aggregation (Ostwald ripening).
Recommended Action:
-
Use of Stabilizers: Employ surfactants (e.g., Tween 80) and/or polymeric stabilizers to provide a steric or ionic barrier around the nanoparticles.
-
Optimize Formulation Parameters: The choice and concentration of lipids (for Solid Lipid Nanoparticles - SLNs, or Nanostructured Lipid Carriers - NLCs) and surfactants are critical.
-
Control Processing Conditions: Parameters such as sonication time and energy input during homogenization can significantly affect particle size and stability.
Data Summary: Nanotechnology Approaches for Cinnarizine
| Formulation Type | Key Excipients | Particle Size | Key Finding | Reference |
| Nanosponges | Eudragit RS 100, Polyvinyl Alcohol (PVA) | ~492 nm | Confirmed amorphous nature of Cinnarizine within the formulation. | |
| Solid Lipid Nanoparticles (SLNs) | Tristearin, GMS, Compritol, Tween 80, Soyalecithin | 38 - 327 nm | Achieved sustained release of the drug over 24 hours. | |
| Nanostructured Lipid Carriers (NLCs) | Lipids, Surfactants | ~109 nm | Enhanced brain delivery of Cinnarizine via intranasal administration. |
Experimental Protocol: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
-
Lipid Phase Preparation: Melt the lipid (e.g., Glyceryl Monostearate - GMS) at a temperature above its melting point. Dissolve the accurately weighed amount of this compound in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant (e.g., Tween 80) and co-stabilizer (e.g., Soyalecithin) in hot purified water, maintained at the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form the SLNs.
-
Characterization: Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine entrapment efficiency by separating the free drug from the SLNs via ultracentrifugation.
Logical Flow for Nanoparticle Formulation
References
Technical Support Center: Optimizing Cinperene* Concentration for Cell Viability Assays
*Note on "Cinperene": The compound "this compound" was not found in a search of scientific literature. This guide has been developed based on "Cinnarizine," a well-documented compound with a similar name and known effects on cell viability. The principles and troubleshooting advice provided are broadly applicable to many experimental compounds.
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for optimizing Cinnarizine (B98889) concentration in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is Cinnarizine and how does it affect cells?
A1: Cinnarizine is a drug that primarily functions as a calcium channel blocker, specifically inhibiting L-type and T-type voltage-gated calcium channels.[1][2] By blocking these channels, it prevents the influx of calcium into cells, which can affect a variety of cellular processes including smooth muscle contraction, neurotransmitter release, and cell viability.[2][3] Cinnarizine also has antihistaminic properties by acting as an antagonist to H1 histamine (B1213489) receptors.[4] Its effect on cell viability is often dose-dependent; for instance, at concentrations of 1-10 µM, it has shown neuroprotective effects in SH-SY5Y neuroblastoma cells.
Q2: Which cell viability assay should I choose for experiments with Cinnarizine?
A2: The choice of assay depends on your specific cell type and experimental goals. Commonly used assays include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of living cells. Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.
-
MTS/XTT Assays: Similar to MTT, but they produce a water-soluble formazan product, simplifying the protocol as a solubilization step is not required.
-
Resazurin (B115843) (AlamarBlue) Assay: A fluorometric assay where viable cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin.
-
ATP-based Assays (e.g., CellTiter-Glo): A highly sensitive luminometric assay that measures the amount of ATP present, which is a marker of metabolically active cells.
For initial screening, an MTT or MTS assay is often a cost-effective choice. For higher sensitivity or multiplexing applications, a resazurin or ATP-based assay may be more appropriate.
Q3: Why am I seeing a U-shaped or bell-shaped dose-response curve?
A3: A U-shaped dose-response curve, where cell viability appears to increase at very high concentrations, is a known artifact. This can be caused by:
-
Compound Precipitation: At high concentrations, Cinnarizine may precipitate out of the culture medium. These precipitates can scatter light and interfere with absorbance readings, leading to an artificially high signal.
-
Direct Reagent Reduction: The compound itself might chemically react with and reduce the assay reagent (e.g., MTT, resazurin), causing a color change that is independent of cellular metabolism. Always run a control with the highest concentration of your compound in cell-free media to check for this.
Q4: How long should I expose my cells to Cinnarizine?
A4: The optimal incubation time depends on the cell type's doubling time and the specific research question. Typical exposure times range from 24 to 72 hours. It is important to note that the calculated IC50 value can significantly change depending on the incubation period. A time-course experiment (e.g., 24h, 48h, 72h) is recommended to determine the most appropriate endpoint for your model system.
Data Presentation
Table 1: Reported Concentrations and IC50 Values for Cinnarizine
| Cell Line / Model System | Assay Type | Concentration Range | Observed Effect | IC50 Value | Citation |
| SH-SY5Y (human neuroblastoma) | LDH Release / Viability Assay | 1-10 µM | Increased cell viability and reduced LDH release after toxin exposure | Not Applicable (Protective Effect) | |
| Guinea Pig Vestibular Hair Cells | Patch-Clamp | 0.5-10 µM | Inhibition of voltage-gated calcium currents | 1.5 µM |
Table 2: Troubleshooting Guide for Cinnarizine Viability Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Pipetting errors. | 1. Ensure the cell suspension is homogenous before and during seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and proper technique. |
| No dose-dependent effect observed | 1. Cinnarizine concentration range is too low or too high. 2. The chosen cell line is resistant to Cinnarizine. 3. Cinnarizine has degraded. | 1. Perform a broad dose-range finding study (e.g., 0.1 µM to 100 µM). 2. Consider using a different cell line or a positive control compound to validate the assay. 3. Prepare fresh stock solutions of Cinnarizine for each experiment. |
| Low signal or low absorbance/fluorescence values | 1. Cell seeding density is too low. 2. Incubation time with the assay reagent is too short. 3. Cells are unhealthy prior to treatment. | 1. Optimize cell seeding density to ensure a linear response of the assay. 2. Increase the incubation time with the reagent (e.g., from 1 hour to 4 hours), ensuring it stays within the linear range. 3. Use cells in the logarithmic growth phase and check for viability before seeding. |
| Negative control absorbance is close to blank | 1. Incorrect assay performed for the cell line. 2. Cell death in the control wells. | 1. Try a different viability assay (e.g., switch from MTT to a resazurin-based assay). 2. Check for contamination or issues with the culture medium or serum. Ensure proper incubator conditions (CO2, temperature, humidity). |
Experimental Protocols
Protocol: Determining the IC50 of Cinnarizine using an MTT Assay
This protocol provides a general framework. Optimization of cell number, Cinnarizine concentrations, and incubation times is essential.
1. Materials:
-
Cinnarizine stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest in logarithmic growth phase
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette and microplate reader
2. Cell Seeding:
-
Harvest and count cells.
-
Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "medium only" (blank) and "cells only" (negative control).
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach.
3. Cinnarizine Treatment:
-
Prepare a serial dilution of Cinnarizine in complete culture medium. For example, prepare 2X final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the Cinnarizine dilutions to the appropriate wells. Add 100 µL of medium with the same concentration of DMSO as the highest Cinnarizine concentration to the negative control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage of the negative control:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Control Wells) * 100
-
-
Plot the % Viability against the log of the Cinnarizine concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Mandatory Visualizations
Caption: Workflow for determining Cinnarizine IC50.
Caption: Cinnarizine's effect on Ca²⁺ and apoptosis.
Caption: Troubleshooting U-shaped dose-response curves.
References
Preventing degradation of Cinperene in stock solutions
Disclaimer: Publicly available data on the specific degradation pathways and optimal storage conditions for Cinperene are limited. This guide provides a framework based on general best practices for organic small molecules, particularly piperidine (B6355638) derivatives, to help researchers ensure the integrity of their stock solutions. It is highly recommended to perform in-house stability and solubility tests for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: While the optimal solvent should be determined experimentally, Dimethyl Sulfoxide (DMSO) is a common choice for dissolving a wide range of organic molecules for in vitro studies. For in vivo experiments, consider co-solvent mixtures such as those containing PEG400, glycerol, or Tween 80 to improve aqueous compatibility. Always use anhydrous-grade solvents to minimize water-related degradation.[1]
Q2: How should I store my this compound stock solutions to prevent degradation?
A2: To maximize stability, aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C or -80°C in tightly sealed vials, protected from light.[1] Wrapping vials in aluminum foil is an effective way to prevent photodecomposition.
Q3: I observed a precipitate in my stock solution after pulling it from the freezer. What should I do?
A3: Precipitation upon thawing can occur due to several reasons. First, ensure the compound is fully in solution by vortexing and, if necessary, brief sonication or gentle warming (e.g., to 37°C), provided the compound is thermally stable.[2] This issue is often caused by the absorption of atmospheric moisture by hygroscopic solvents like DMSO, which can reduce the solubility of hydrophobic compounds.[2] Using anhydrous DMSO and proper storage with desiccants can help prevent this. Also, repeated freeze-thaw cycles can lead to the formation of localized, supersaturated zones that encourage precipitation. Aliquoting is the best preventative measure.
Q4: My compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium. How can I prevent this?
A4: This phenomenon, known as "antisolvent precipitation," is common for hydrophobic compounds. To mitigate this, try the following troubleshooting steps:
-
Lower the Final Concentration: The most direct solution is to work at a lower final concentration of this compound.
-
Optimize Dilution: Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in solvent composition can help maintain solubility.
-
Pre-warm the Medium: Always use pre-warmed (e.g., 37°C) aqueous buffers or media, as solubility is often higher at warmer temperatures.
-
Modify the Dilution Technique: Add the stock solution dropwise to the aqueous solution while gently vortexing or swirling to avoid localized high concentrations.
-
Use a Co-solvent: If compatible with your assay, incorporating a water-miscible organic co-solvent in your final buffer can improve solubility.
Q5: How can I determine if my this compound stock solution has degraded?
A5: The most reliable way to assess degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). Comparing the chromatogram of an aged stock solution to that of a freshly prepared one can reveal the presence of new peaks, which correspond to degradation products. A decrease in the peak area of the parent this compound compound also indicates degradation.
Storage Condition Guidelines
The following table summarizes general recommendations for storing research compounds like this compound. The optimal duration should be confirmed with in-house stability studies.
| Form | Solvent | Temperature | Recommended Duration | Key Considerations |
| Powder | N/A | 4°C | 2 years | Store in a desiccator, protected from light. |
| Powder | N/A | -20°C | 3 years | Store in a desiccator, protected from light. |
| Solution | Anhydrous DMSO | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Solution | Anhydrous DMSO | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes preparing a 10 mM stock solution of this compound in DMSO.
-
Calculation: Determine the mass of this compound needed.
-
Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Example: For 5 mL of a 10 mM stock of a compound with MW = 350.45 g/mol : Mass = 0.010 mol/L × 0.005 L × 350.45 g/mol = 0.01752 g (or 17.52 mg)
-
-
Weighing: Accurately weigh the calculated amount of this compound powder and place it into an appropriate-sized amber glass vial.
-
Dissolution: Add a small amount of anhydrous DMSO (e.g., 3 mL for a 5 mL final volume) to the vial.
-
Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, brief sonication in a water bath can be applied. Gentle warming may be used if the compound's thermal stability is known.
-
Final Volume: Once fully dissolved, add anhydrous DMSO to reach the final desired volume (e.g., 5 mL).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol uses a shake-flask method to estimate the kinetic solubility of this compound in your experimental buffer.
-
Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilution Plate: In a 96-well plate, add 198 µL of your aqueous buffer (e.g., PBS, pH 7.4) to a series of wells.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock to the first well, resulting in a 100 µM solution (final DMSO concentration of 1%). Mix thoroughly by pipetting.
-
Serial Dilution: Perform a serial 2-fold dilution across the plate by transferring 100 µL from the first well to the next, mixing, and repeating. This will create a range of concentrations (100 µM, 50 µM, 25 µM, etc.).
-
Equilibration: Seal the plate and place it on an orbital shaker at room temperature for 2 hours to allow it to reach equilibrium.
-
Observation: Measure the turbidity of each well by reading the absorbance at a wavelength of 620 nm with a plate reader. An increase in absorbance compared to a DMSO-only control indicates precipitation. The highest concentration that remains clear is the approximate kinetic solubility.
Protocol 3: Basic Stability Assessment via Forced Degradation
This protocol provides a framework for a simplified forced degradation study to test the stability-indicating nature of an HPLC method.
-
Sample Preparation: Prepare several aliquots of a this compound stock solution (e.g., 1 mM in an appropriate solvent like acetonitrile (B52724) or methanol).
-
Stress Conditions: Subject the aliquots to different stress conditions. Keep one aliquot as an unstressed control.
-
Acidic Hydrolysis: Add 0.1 N HCl.
-
Basic Hydrolysis: Add 0.1 N NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress: Heat at 60°C.
-
Photolytic Stress: Expose to direct UV light.
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours). If performing acid/base hydrolysis, neutralize the samples before analysis.
-
HPLC Analysis: Analyze the control and all stressed samples by a suitable Reverse-Phase HPLC (RP-HPLC) method.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
The appearance of new peaks indicates the formation of degradation products.
-
A significant decrease (>10-20%) in the area of the main this compound peak suggests degradation.
-
A method is considered "stability-indicating" if all degradation peaks are well-resolved from the parent compound peak.
-
Visual Guides
Caption: Troubleshooting workflow for addressing precipitation in stock solutions.
Caption: Key factors influencing the degradation of this compound in stock solutions.
References
Technical Support Center: Troubleshooting Inconsistent Results in Cinperene Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results in experiments involving Cinperene. Given that this compound's primary mechanism of action is antagonism of the Dopamine (B1211576) D2 receptor, a G-protein coupled receptor (GPCR), this guide focuses on common issues encountered in GPCR assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound functions as a dopamine D2 receptor antagonist. Dopamine D2 receptors (D2R) are G-protein coupled receptors that, upon binding to dopamine, couple to inhibitory G-proteins (Gαi/o).[1] This activation inhibits the adenylyl cyclase enzyme, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] this compound blocks dopamine from binding to the D2 receptor, thereby preventing this downstream signaling cascade.[1]
Q2: What are the common cell-based assays to evaluate D2 receptor antagonism?
A2: The activity of D2 receptor antagonists like this compound can be measured using several assays:[1]
-
cAMP Assays: These assays directly measure the downstream effects of D2 receptor activation. An agonist will decrease cAMP levels, and an antagonist like this compound will reverse this effect.[1]
-
Calcium Mobilization Assays: By co-expressing a chimeric G-protein (e.g., Gαqi5), the D2 receptor can be engineered to signal through the Gαq pathway, leading to an increase in intracellular calcium upon agonist stimulation. Antagonists will block this calcium release.
-
β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization.
Q3: Why am I seeing high variability in my assay results?
A3: High variability in GPCR assays can stem from several factors, including uncontrolled experimental conditions and random experimental error. Specific to GPCR assays, inconsistent receptor expression levels in your cell line, inefficient signal transduction from the receptor to the reporting machinery, and cross-talk with endogenous GPCRs in the host cells are significant potential sources of variability.
Troubleshooting Guide
Issue 1: No or Weak Antagonist Effect Observed
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Agonist Concentration | The concentration of the agonist used to stimulate the receptor significantly impacts the antagonist's apparent potency. Use an agonist concentration at or near its EC80 (the concentration that elicits 80% of the maximal response) to ensure a sufficient window to observe antagonism. |
| Insufficient Antagonist Concentration | If no cytotoxicity is observed, consider increasing the concentration range of this compound. |
| Low Receptor Expression | Verify that your cell line expresses a sufficient number of D2 receptors on the cell surface. This can be confirmed through techniques like radioligand binding assays or western blotting. |
| Incorrect Assay Choice | For orphan GPCRs or those with unknown Gα coupling, multiple assays that activate different signaling pathways may be necessary to identify ligand effects. |
Issue 2: High Background Signal or Off-Target Effects
Possible Causes & Solutions
| Cause | Recommended Solution |
| High Compound Concentration | An overly high concentration of the antagonist can lead to off-target effects and cell death, confounding the results. Perform a cytotoxicity assay to determine the optimal concentration range. |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is not contributing to cytotoxicity. |
| Endogenous GPCR Activation | The cell line used for the assay may express other GPCRs that can be activated and contribute to the measured signal. Using a cell line with a well-characterized GPCR expression profile or a knockout cell line can mitigate this. |
Issue 3: Inconsistent Dose-Response Curves
Possible Causes & Solutions
| Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to changes in cell characteristics, including receptor expression levels. Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent Cell Seeding Density | Variations in the number of cells seeded per well can lead to variability in the assay signal. Optimize and maintain a consistent cell seeding density. |
| Reagent Variability | Ensure consistency in the preparation and storage of all reagents, including the agonist, antagonist, and assay buffers. |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in the culture medium. Remove the old medium and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the same duration as your functional assay (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well and mix thoroughly.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the cytotoxic concentration of this compound.
Protocol 2: cAMP Assay for D2 Receptor Antagonism
-
Cell Seeding: Seed cells expressing the D2 receptor in a 96-well plate and culture overnight.
-
Antagonist Pre-incubation: Remove the culture medium and add various concentrations of this compound.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., quinpirole) in the presence of forskolin (B1673556) to induce cAMP production.
-
Incubation: Incubate for a specified time to allow for changes in cAMP levels.
-
Cell Lysis and Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable commercial assay kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine its IC50 for inhibiting the agonist-induced effect.
Data Presentation
Table 1: Example Cytotoxicity Data for this compound
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.7 ± 4.8 |
| 10 | 88.3 ± 6.2 |
| 50 | 52.1 ± 7.9 |
| 100 | 15.4 ± 3.3 |
Table 2: Example IC50 Values for this compound in Different Assays
| Assay Type | Agonist Used (EC80) | This compound IC50 (nM) |
| cAMP Assay | Quinpirole (10 nM) | 15.2 |
| Calcium Mobilization | Dopamine (30 nM) | 21.7 |
| β-Arrestin Recruitment | Apomorphine (50 nM) | 18.9 |
Visualizations
Caption: D2 dopamine receptor signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
References
How to minimize off-target effects of Cinperene
Disclaimer: The following information is provided for illustrative purposes, as "Cinperene" is not a recognized compound in publicly available scientific literature. The content below is a generalized guide for minimizing off-target effects of a hypothetical small molecule inhibitor and should be adapted based on the specific characteristics of the compound .
Frequently Asked Questions (FAQs)
??? Q1: What are the known primary targets and off-targets of this compound?
A: The primary intended target of this compound is Kinase A. However, in vitro and in silico profiling have identified potential off-target interactions with Kinase B and Receptor C. The relative binding affinities are summarized in the table below. It is crucial to consider these off-targets when designing experiments and interpreting results.
??? Q2: How can I experimentally validate the off-target effects of this compound in my cell line?
A: We recommend performing a rescue experiment. This involves expressing a drug-resistant mutant of the intended target (Kinase A) in your cells. If the observed phenotype is due to on-target effects, the resistant mutant should rescue the phenotype in the presence of this compound. Conversely, if the phenotype persists, it is likely due to off-target effects. A sample workflow for this experiment is provided below.
??? Q3: What alternative approaches can I use to confirm that my observed phenotype is due to the inhibition of Kinase A?
A: Besides rescue experiments, using a structurally unrelated inhibitor of Kinase A can help confirm on-target effects. If both this compound and the alternative inhibitor produce the same phenotype, it is more likely to be an on-target effect. Additionally, RNA interference (siRNA or shRNA) to deplete Kinase A should phenocopy the effects of this compound if the effects are on-target.
??? Q4: Are there any known metabolites of this compound that may have off-target activity?
A: The metabolic profile of this compound is currently under investigation. Preliminary studies suggest that it may be metabolized by cytochrome P450 enzymes in the liver, potentially leading to active metabolites. We recommend performing liquid chromatography-mass spectrometry (LC-MS) analysis to identify and characterize any potential metabolites in your experimental system.
Troubleshooting Guides
??? Problem: I am observing a phenotype that is inconsistent with the known function of Kinase A.
Possible Cause 1: Off-target effects.
-
Solution: Refer to the off-target profile of this compound (Table 1) and investigate the potential involvement of these off-targets in your observed phenotype. Perform a rescue experiment (see Experimental Protocols) or use an alternative inhibitor to confirm on-target activity.
Possible Cause 2: Cell line-specific effects.
-
Solution: The expression levels of on- and off-targets can vary between cell lines. Perform qPCR or Western blot analysis to quantify the expression of Kinase A, Kinase B, and Receptor C in your cell line.
Possible Cause 3: Compound degradation.
-
Solution: Ensure proper storage and handling of this compound. We recommend aliquoting the compound and storing it at -80°C. Test the stability of the compound in your cell culture medium over the time course of your experiment.
??? Problem: The potency of this compound in my cell-based assay is significantly lower than the reported biochemical IC50.
Possible Cause 1: Poor cell permeability.
-
Solution: Assess the cell permeability of this compound using a parallel artificial membrane permeability assay (PAMPA) or a Caco-2 cell permeability assay. If permeability is low, consider using a different formulation or a more permeable analog if available.
Possible Cause 2: High protein binding.
-
Solution: this compound may bind to proteins in the cell culture serum, reducing its effective concentration. Try reducing the serum concentration in your assay medium or use a serum-free medium if your cells can tolerate it.
Possible Cause 3: Active drug efflux.
-
Solution: Your cells may be expressing efflux pumps (e.g., P-glycoprotein) that actively remove this compound from the cytoplasm. Co-incubate your cells with a known efflux pump inhibitor to see if it potentiates the effect of this compound.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target | IC50 (nM) | Binding Affinity (Kd, nM) |
| Kinase A (Primary) | 15 | 10 |
| Kinase B (Off-target) | 150 | 120 |
| Kinase C (Off-target) | 800 | 750 |
| Kinase D (Off-target) | >10,000 | >10,000 |
Table 2: Cellular Potency of this compound in Different Cell Lines
| Cell Line | Target Expression (Kinase A) | EC50 (nM) |
| Cell Line X | High | 50 |
| Cell Line Y | Medium | 250 |
| Cell Line Z | Low | >1000 |
Experimental Protocols
Protocol 1: Western Blot Analysis of Target Engagement
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated form of a known substrate of Kinase A overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the soluble fraction by Western blotting or mass spectrometry to determine the amount of soluble Kinase A at each temperature.
-
Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Figure 1: Simplified signaling pathway of Kinase A and the inhibitory action of this compound.
Figure 2: Workflow for a rescue experiment to validate on-target effects of this compound.
Adjusting Cinperene dosage to reduce animal toxicity
Technical Support Center: Cinperene
Disclaimer: Information regarding "this compound" is exceptionally limited in publicly available scientific literature. This guide is therefore based on established principles of preclinical toxicology and pharmacology for neuroleptic-like compounds. The protocols and data presented are illustrative and should be adapted based on the specific properties of the compound under investigation.
Frequently Asked Questions (FAQs)
Q1: We are beginning in vivo studies with this compound, a novel neuroleptic agent. What is the first step to establish a safe starting dose?
A1: The initial step is to conduct a dose range-finding (DRF) study. This is a short-term experiment, typically in a small number of rodents, designed to identify a range of doses that cause adverse effects and a dose that is well-tolerated. The primary goals are to determine the No-Observed-Adverse-Effect Level (NOAEL) and to identify the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity or more than a 10% reduction in body weight. This information is critical for designing subsequent, more detailed toxicity studies.[1][2]
Q2: Our in vitro assays showed low cytotoxicity for this compound, but we are observing significant toxicity in our animal models. Why the discrepancy?
A2: Discrepancies between in vitro and in vivo results are common and can arise from several factors.[3] In a living organism, the compound is subject to complex processes like absorption, distribution, metabolism, and excretion (ADME). The liver may metabolize this compound into a more toxic substance (bioactivation), or the compound could accumulate in specific organs, leading to toxicity not predicted by cell-based assays.[3][4] Furthermore, the compound can interact with multiple biological systems, including the immune and endocrine systems, which cannot be fully replicated in vitro.
Q3: Animals treated with this compound are showing excessive sedation and motor impairment. How can we adjust the dosage to mitigate these effects while maintaining efficacy?
A3: This is a common challenge with neuroleptic agents, as sedation can be an on-target effect related to dopamine (B1211576) D2 receptor blockade. The key is to find the therapeutic window. Recent studies with antipsychotics show that efficacy is often achieved at D2 receptor occupancy levels of 60-80%, while side effects increase sharply above 80% occupancy.
Troubleshooting Steps:
-
Reduce the Dose: The most direct approach is to test lower doses.
-
Correlate Dose with Receptor Occupancy: If possible, perform receptor occupancy studies (e.g., using PET or ex vivo binding assays) to find the dose of this compound that achieves the target 60-80% D2 occupancy. This provides a more rational basis for dose selection than relying solely on behavioral endpoints.
-
Refine the Dosing Schedule: The half-life of a drug can be much shorter in rodents than in humans. A single daily dose may lead to a high initial peak concentration (causing acute side effects) followed by a rapid decline. Consider administering the total daily dose in smaller, more frequent intervals or using a different administration route (e.g., in drinking water) to achieve more stable plasma concentrations.
Q4: We have observed elevated liver enzymes (ALT, AST) in blood samples. What are the recommended steps to investigate potential hepatotoxicity?
A4: Elevated liver enzymes are a significant warning sign of drug-induced liver injury (DILI).
Recommended Actions:
-
Confirm with Histopathology: Euthanize a subset of animals and perform a histopathological examination of the liver. This will confirm cellular damage and provide insight into the nature of the injury (e.g., necrosis, steatosis).
-
Establish a NOAEL: Analyze enzyme levels across all dose groups to determine the dose at which no significant liver damage occurs.
-
Investigate the Mechanism: Consider if toxicity is caused by the parent compound or a metabolite. This may involve more advanced studies on drug metabolism.
-
Monitor Additional Biomarkers: Include other biomarkers of liver function, such as bilirubin (B190676) and albumin, in your analysis.
Troubleshooting Guide: Unexpected Mortality
Issue: Unexpected mortality is observed at doses predicted to be sub-lethal.
| Potential Cause | Troubleshooting Action |
| Vehicle Toxicity | Always include a control group that receives only the vehicle used to dissolve/suspend this compound. |
| Rapid Administration | Rapid intravenous (IV) injection can cause acute cardiovascular or central nervous system effects. Reduce the rate of infusion or consider an alternative route like oral gavage or subcutaneous injection. |
| Animal Health Status | Ensure animals are healthy and free from underlying pathogens that could increase their susceptibility to the drug. Utilize a sentinel animal program to monitor the health of your colony. |
| Formulation Issues | Ensure the drug is properly solubilized or suspended. Poor formulation can lead to inconsistent dosing or precipitation of the compound in the bloodstream. |
| Species/Strain Sensitivity | The specific strain or species of animal used can greatly influence susceptibility to toxicity. Review literature for the chosen model's known sensitivities. |
Data Presentation: Summarized Toxicity Profile
Table 1: Dose-Response Relationship for Observed Toxicities in a 14-Day Rodent Study
| Dose Group (mg/kg/day) | Mortality | Mean Body Weight Change (%) | Key Clinical Observations | Serum ALT (U/L) |
| Vehicle Control | 0/10 | +8.5% | None | 35 ± 5 |
| 10 | 0/10 | +7.9% | None | 40 ± 8 |
| 30 (NOAEL) | 0/10 | +6.2% | Mild, transient sedation | 55 ± 12 |
| 100 (MTD) | 1/10 | -9.5% | Significant sedation, ataxia | 150 ± 45 |
| 300 | 7/10 | -21.0% | Severe lethargy, catalepsy | 450 ± 98 |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is a generalized adaptation of OECD Guideline 425.
-
Objective: To determine the acute oral toxicity (LD50) of this compound.
-
Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats, 8-12 weeks old).
-
Methodology:
-
Dosing: Dose one animal at a time, starting with a dose just below the best estimate of the LD50.
-
Observation: Observe the animal for signs of toxicity for at least 48 hours.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Termination: The study is complete when a specified stopping criterion is met (e.g., a certain number of reversals in outcome have occurred).
-
Analysis: The LD50 is calculated from the results using specialized software. All animals are observed for a total of 14 days for delayed effects.
-
Protocol 2: Dose Range-Finding (DRF) Study
-
Objective: To determine the MTD and NOAEL of this compound for a subsequent chronic study.
-
Animal Model: Use both male and female rodents (e.g., 5 per sex per group).
-
Methodology:
-
Dose Groups: Administer this compound daily for 14 or 28 days at a range of doses (e.g., Vehicle, 10, 30, 100, 300 mg/kg).
-
Administration: Use the same route planned for the main study (e.g., oral gavage).
-
Monitoring:
-
Record clinical signs of toxicity daily.
-
Measure body weight at least twice weekly.
-
At termination, collect blood for clinical chemistry (e.g., ALT, AST, BUN, creatinine) and hematology.
-
Perform gross necropsy and weigh key organs (liver, kidneys, spleen, brain).
-
-
Analysis: Determine the MTD as the highest dose that does not cause mortality or >10% body weight loss. The NOAEL is the highest dose at which no adverse findings are observed.
-
Visualizations
Caption: Workflow for dose adjustment in preclinical toxicity studies.
Caption: Decision tree for adjusting dosage based on observed toxicity.
Caption: Hypothetical signaling pathway for this compound's effects.
References
- 1. fiveable.me [fiveable.me]
- 2. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Technical Support Center: Overcoming Poor Oral Bioavailability of Cinperene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Cinperene. This compound is a butyrophenone (B1668137) antipsychotic, a class of drugs known for its lipophilicity and susceptibility to extensive first-pass metabolism, which often leads to low and variable oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a first-generation antipsychotic belonging to the butyrophenone class.[1][2] Like many other butyrophenones, it is a lipophilic compound with low aqueous solubility.[1] This poor solubility can limit its dissolution in the gastrointestinal (GI) tract, which is a critical step for drug absorption. Furthermore, drugs in this class, such as haloperidol, are known to undergo extensive metabolism in the liver and gut wall, a phenomenon known as the first-pass effect.[3][4] This pre-systemic metabolism can significantly reduce the amount of active drug that reaches systemic circulation, leading to low and variable therapeutic exposure.
Q2: What are the primary factors contributing to the poor oral bioavailability of this compound?
Based on its classification as a butyrophenone, the primary factors are likely:
-
Low Aqueous Solubility: The butyrophenone structure is inherently lipophilic, leading to poor dissolution in the aqueous environment of the GI tract.
-
Extensive First-Pass Metabolism: this compound is likely metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, in the liver and small intestine, similar to other butyrophenones like haloperidol. Glucuronidation, another metabolic pathway, may also contribute to its pre-systemic clearance.
Q3: What are the main formulation strategies to improve the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the challenges of poor solubility and extensive first-pass metabolism. These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate. Nanosuspensions are a promising approach for poorly water-soluble drugs.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion. This can significantly improve its aqueous solubility and dissolution rate. This strategy has been shown to increase the oral bioavailability of the antipsychotic penfluridol (B1679229) by approximately 1.9-fold.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLNs) can improve its solubilization in the GI tract. These formulations can also enhance absorption via the lymphatic pathway, partially bypassing first-pass metabolism in the liver.
Troubleshooting Guides
This section provides practical guidance for researchers encountering specific issues during their experiments with this compound.
Issue 1: Very low and inconsistent in vitro dissolution of this compound.
-
Possible Cause: Poor aqueous solubility and potential drug agglomeration.
-
Troubleshooting Steps:
-
Particle Size Analysis: Characterize the particle size distribution of your this compound drug substance. If it is large and heterogeneous, consider particle size reduction techniques.
-
Formulation Approaches:
-
Nanosuspension: Prepare a nanosuspension of this compound and evaluate its dissolution profile compared to the unprocessed drug.
-
Amorphous Solid Dispersion: Develop a solid dispersion of this compound with a suitable hydrophilic polymer (e.g., PVP K30, Poloxamer 407) and assess its dissolution.
-
-
Solubility in Biorelevant Media: Test the solubility and dissolution in simulated gastric and intestinal fluids (SGF and SIF) to better mimic in vivo conditions.
-
Issue 2: High variability in plasma concentrations in animal pharmacokinetic studies.
-
Possible Cause: Inconsistent absorption due to poor dissolution, food effects, or variable pre-systemic metabolism.
-
Troubleshooting Steps:
-
Controlled Feeding Conditions: Standardize the feeding conditions for your animal studies (e.g., fasted vs. fed state) to minimize variability from food effects.
-
Advanced Formulations: Test the in vivo performance of the bioavailability-enhanced formulations developed in Issue 1 (nanosuspension, solid dispersion). These formulations are designed to reduce dissolution-related variability.
-
Dose Linearity Study: Conduct a dose-ranging study to see if the absorption is saturable, which might indicate the involvement of transporters.
-
Issue 3: Suspected extensive first-pass metabolism leading to low systemic exposure.
-
Possible Cause: Significant metabolism by CYP enzymes in the liver and/or gut wall.
-
Troubleshooting Steps:
-
In Vitro Metabolism Assays: Use liver microsomes or hepatocytes to investigate the metabolic stability of this compound and identify the major CYP enzymes involved.
-
Caco-2 Permeability Assay with Metabolic Inhibition: Perform a Caco-2 cell permeability assay in the presence and absence of broad-spectrum CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4) to assess the contribution of intestinal metabolism to poor permeability.
-
Lipid-Based Formulations: Formulate this compound in a lipid-based system to promote lymphatic absorption and potentially reduce the extent of first-pass metabolism.
-
Quantitative Data on Bioavailability Enhancement of Antipsychotics
The following table summarizes the impact of various formulation strategies on the oral bioavailability of antipsychotic drugs with similar properties to this compound.
| Drug | Formulation Strategy | Key Findings | Fold Increase in Bioavailability (Approx.) | Reference |
| Penfluridol | Ternary Solid Dispersion (Poloxamer 407 and PVP K30) | 117-fold increase in aqueous solubility and nearly complete drug release within 1 hour. | 1.9 | |
| Ziprasidone | Solid Dispersion (Soluplus) | Significant enhancement in Cmax and AUC compared to the pure drug. | Not specified, but significant | |
| Lurasidone | Silica-Lipid Hybrid (SLH) | 23-fold increase in solubilization during in vitro digestion studies. | In vitro data, in vivo not specified | |
| Risperidone | Niosomes | Improved permeability and a reported bioavailability of 111%. | Not directly compared to a standard oral solution | |
| Quetiapine | Nanoemulsion (Intranasal) | Superior brain concentration compared to an intranasal solution. | Not applicable for oral comparison |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP) K30, Dichloromethane (B109758), Methanol (B129727).
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of dichloromethane and methanol in a round-bottom flask.
-
Sonicate for 15 minutes to ensure a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin film is formed on the flask wall.
-
Dry the film further in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion and store it in a desiccator.
-
Characterize the solid dispersion for drug content, dissolution enhancement, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
-
Protocol 2: Preparation of a this compound Nanosuspension by High-Pressure Homogenization
-
Materials: this compound, Poloxamer 188, Purified water.
-
Procedure:
-
Prepare a 2% (w/v) solution of Poloxamer 188 in purified water.
-
Disperse 1% (w/v) of this compound in the Poloxamer 188 solution.
-
Subject the dispersion to high-shear homogenization for 15 minutes to obtain a pre-suspension.
-
Pass the pre-suspension through a high-pressure homogenizer at 1500 bar for 20 cycles.
-
Collect the resulting nanosuspension.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), zeta potential, and dissolution rate.
-
Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy for this compound.
References
Best practices for long-term storage of Cinperene
Technical Support Center: Cinperene
Disclaimer: The following storage and handling recommendations are based on general best practices for sensitive, small-molecule research compounds. As "this compound" is a proprietary compound, these guidelines should be validated and adapted based on specific experimental data and the manufacturer's recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the ideal conditions for the long-term storage of this compound?
For long-term storage ( > 6 months), this compound should be stored as a solid powder in a tightly sealed container at -20°C or, ideally, at -80°C. The storage environment should be kept as dry as possible, and the compound should be protected from light.
Q2: How should I store this compound for short-term use?
For short-term storage (1-4 weeks), solid this compound can be stored at 2-8°C. If in solution, it should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.
Q3: Is this compound sensitive to light?
Yes, this compound is known to be photosensitive. All handling and storage should be done in amber-colored vials or containers wrapped in aluminum foil to prevent degradation from light exposure.
Q4: What is the recommended solvent for creating this compound stock solutions?
Based on its predicted properties, high-purity, anhydrous DMSO (Dimethyl Sulfoxide) is the recommended solvent for creating high-concentration stock solutions. For aqueous experimental buffers, ensure the final DMSO concentration is compatible with your assay (typically <0.5%).
Q5: How many freeze-thaw cycles can a this compound solution tolerate?
To maintain integrity, it is recommended to limit freeze-thaw cycles to a maximum of three. For this reason, creating single-use aliquots of your stock solution is a critical best practice.
Troubleshooting Guide
Issue 1: I observe precipitation in my this compound stock solution after thawing.
-
Cause: This may be due to the compound's low solubility at colder temperatures or solvent evaporation, which increases the concentration beyond its solubility limit.
-
Solution:
-
Gently warm the vial to 37°C in a water bath for 5-10 minutes.
-
Vortex the solution thoroughly to redissolve the precipitate.
-
If precipitation persists, the solution may be supersaturated. Consider discarding the aliquot and preparing a fresh one at a slightly lower concentration.
-
Issue 2: My experiments are showing inconsistent results or a loss of this compound activity.
-
Cause: This could indicate compound degradation due to improper storage, excessive freeze-thaw cycles, or contamination.
-
Solution:
-
Verify Storage: Confirm that the compound has been stored under the recommended conditions (see table below).
-
Use a Fresh Aliquot: Thaw a new, previously unused aliquot of the stock solution for your next experiment.
-
Perform Quality Control: Assess the purity and integrity of your stock solution using the "Post-Storage Quality Control Protocol" detailed below.
-
Issue 3: The color of my solid this compound or its solution has changed over time.
-
Cause: A color change is a strong indicator of chemical degradation or oxidation.
-
Solution:
-
Immediately cease using the affected batch of this compound.
-
Document the change and compare it with a fresh, unopened sample if available.
-
It is highly recommended to discard the degraded compound and acquire a new batch to ensure experimental validity.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Duration | Form | Temperature | Atmosphere | Light Exposure | Container Type |
| Short-Term | Solid Powder | 2-8°C | Standard | Protected from light | Tightly sealed glass vial |
| (1-4 weeks) | In Solution | -20°C | Standard | Protected from light | Tightly sealed amber vial |
| Medium-Term | Solid Powder | -20°C | Inert Gas (N₂) | Protected from light | Desiccated, tightly sealed vial |
| (1-6 months) | In Solution | -80°C | Standard | Protected from light | Tightly sealed amber vial |
| Long-Term | Solid Powder | -80°C | Inert Gas (N₂) | Protected from light | Desiccated, tightly sealed vial |
| (>6 months) | In Solution | -80°C | Standard | Protected from light | Single-use aliquots |
Experimental Protocols
Protocol: Post-Storage Quality Control (QC) Check via HPLC
This protocol outlines a general method to assess the purity and identify potential degradation of a stored this compound sample.
1. Objective: To quantify the purity of a this compound sample and detect the presence of degradation products.
2. Materials:
- Stored this compound sample (solid or stock solution)
- Reference standard (a new, validated batch of this compound)
- HPLC-grade Acetonitrile (ACN)
- HPLC-grade water with 0.1% Formic Acid (FA)
- HPLC system with a C18 column and UV detector
3. Sample Preparation:
- Prepare a 1 mg/mL solution of the reference standard in DMSO.
- Prepare a 1 mg/mL solution of the stored this compound sample in DMSO.
- From each solution, perform a 1:100 dilution in a 50:50 mixture of ACN and water with 0.1% FA to a final concentration of 10 µg/mL.
4. HPLC Method:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: Water + 0.1% FA
- Mobile Phase B: Acetonitrile + 0.1% FA
- Gradient: 5% B to 95% B over 15 minutes
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: 254 nm (or the known absorbance maximum for this compound)
5. Data Analysis:
- Run the reference standard to determine its retention time and peak area.
- Run the stored sample.
- Compare the chromatograms. The purity of the stored sample can be calculated as: (Area of this compound Peak / Total Area of All Peaks) * 100.
- A significant decrease in the main peak area or the appearance of new peaks in the stored sample's chromatogram indicates degradation.
Mandatory Visualization
Caption: Decision workflow for using stored this compound.
Caption: Experimental workflow for Post-Storage Quality Control (QC).
How to handle Cinperene safely in a laboratory setting
Disclaimer: The following technical support guide is for a fictional compound named "Cinperene." All data, protocols, and safety information are illustrative examples created to demonstrate the requested format and should not be used for any real-world laboratory work.
Technical Support Center: this compound
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and effective use of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a novel, synthetic small molecule inhibitor of the fictional KIN-1 signaling pathway, which is implicated in cellular proliferation. It is a light-sensitive, crystalline solid at room temperature. Due to its potential biological activity, it should be handled with care.
2. How should I store this compound?
This compound should be stored under the following conditions:
-
Temperature: -20°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).
-
Light: Protect from light. The vial should be stored in a dark container or wrapped in aluminum foil.
3. What are the primary hazards associated with this compound?
Based on preliminary toxicological data, this compound is classified as a potential irritant to the skin and eyes and may have unknown mutagenic properties. Inhalation of the powder should be avoided. Always consult the full Safety Data Sheet (SDS) before use.
4. What Personal Protective Equipment (PPE) is required when handling this compound?
The following table summarizes the minimum required PPE.
| Task Category | Required PPE |
| Handling Solid (Powder) | Nitrile gloves, safety glasses with side shields, lab coat, N95 respirator |
| Handling Stock Solutions | Nitrile gloves, safety glasses with side shields, lab coat |
| Cell Culture Application | Standard sterile cell culture PPE (gloves, lab coat) |
Troubleshooting Guides
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: This may be due to improper storage or solvent choice.
-
Solubility: this compound has limited solubility in aqueous solutions. Ensure you are using the recommended solvent (e.g., DMSO) for your stock solution.
-
Temperature: If the solution was stored at 4°C or lower, the compound might have precipitated. Gently warm the vial to 37°C and vortex briefly to redissolve.
-
Contamination: If the issue persists, the solution may be contaminated. It is recommended to discard the solution following proper disposal protocols and prepare a fresh one.
Q2: I am observing higher-than-expected cytotoxicity in my cell-based assays. What could be the cause?
A2: Unusually high cytotoxicity can stem from several factors.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%).
-
Concentration Error: Double-check the calculations for your serial dilutions. An error in preparing the stock solution or working solutions is a common cause.
-
Compound Degradation: this compound is light-sensitive. Prolonged exposure to light during the experimental setup can lead to the formation of cytotoxic degradation products.
Experimental Stability Data
The following table shows the stability of a 10 mM this compound stock solution in DMSO under different conditions.
| Storage Condition | Time | Degradation (%) |
| -20°C, Protected from Light | 6 months | < 1% |
| 4°C, Protected from Light | 1 month | 2-3% |
| Room Temp, Exposed to Light | 24 hours | 15-20% |
| Room Temp, Protected from Light | 24 hours | < 2% |
Experimental Protocols & Workflows
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the powder to achieve a final concentration of 10 mM.
-
Solubilization: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, light-protected, single-use vials to avoid repeated freeze-thaw cycles. Store immediately at -20°C.
Caption: Workflow for preparing a this compound stock solution.
Signaling Pathways
This compound acts by inhibiting the kinase activity of KIN-1, which prevents the downstream phosphorylation of the transcription factor TF-A. This blockage ultimately reduces the expression of proliferation-associated genes.
Caption: Proposed mechanism of action for this compound.
Validation & Comparative
A Comparative Analysis of Cinperene and Haloperidol: A Review of Available Data
A comprehensive comparative guide on the efficacy of Cinperene versus the conventional antipsychotic haloperidol (B65202) cannot be provided at this time due to a lack of available scientific literature and experimental data on this compound. Extensive searches for "this compound" in the context of antipsychotic activity, including its mechanism of action, receptor binding profiles, and clinical or preclinical trial results, did not yield any specific information. The name may be inaccurate, refer to a compound not widely studied, or a substance not investigated for antipsychotic properties.
Consequently, this guide will focus on providing a detailed overview of the well-established antipsychotic, haloperidol, including its efficacy, mechanism of action, and the experimental protocols typically used to evaluate such compounds. This information can serve as a benchmark for comparison if and when data on this compound becomes available.
Haloperidol: A Benchmark Typical Antipsychotic
Haloperidol is a first-generation, or "typical," antipsychotic that has been a cornerstone in the treatment of schizophrenia and other psychotic disorders for decades.[1][2] Its primary therapeutic effect is attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[2][3]
Efficacy of Haloperidol
The clinical efficacy of haloperidol is well-documented in numerous clinical trials. It is particularly effective in managing the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[3] The therapeutic window for haloperidol is generally achieved when there is a 60% to 80% occupancy of D2 receptors.
In comparative studies, haloperidol has demonstrated comparable efficacy to some second-generation antipsychotics in treating acute psychosis. However, its use is often limited by a higher incidence of extrapyramidal symptoms (EPS), which are movement disorders that can include tremors, rigidity, and restlessness (akathisia).
Mechanism of Action and Signaling Pathway
Haloperidol's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors. In individuals with schizophrenia, an overactivity of the mesolimbic dopamine pathway is thought to contribute to positive symptoms. By blocking D2 receptors in this pathway, haloperidol reduces dopaminergic neurotransmission, thereby alleviating these symptoms.
The signaling pathway following D2 receptor antagonism by haloperidol involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects downstream signaling cascades, ultimately modulating neuronal excitability and gene expression.
Caption: Haloperidol's antagonism of the D2 receptor.
Data on Haloperidol
The following tables summarize key quantitative data for haloperidol.
Table 1: Receptor Binding Profile of Haloperidol
| Receptor | Binding Affinity (Ki, nM) |
| Dopamine D2 | 0.89 - 1.2 |
| Dopamine D3 | 4.6 |
| Dopamine D4 | 10 |
| Serotonin (B10506) 5-HT2A | 120 |
| Alpha-1 Adrenergic | 12.3 |
| Sigma σ1 | High Affinity |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Pharmacokinetic Properties of Haloperidol
| Parameter | Value |
| Bioavailability (oral) | 60-70% |
| Protein Binding | ~90% |
| Metabolism | Hepatic (CYP3A4, CYP2D6) |
| Elimination Half-life | 14-37 hours (oral) |
| Excretion | Biliary and renal |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize antipsychotic drugs like haloperidol.
Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of a drug to specific receptors.
Objective: To quantify the affinity of haloperidol for various neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT2A).
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are isolated from cultured cells or animal brain tissue through homogenization and centrifugation.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (a molecule that binds to the receptor) and varying concentrations of the unlabeled drug being tested (haloperidol).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity in the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Caption: Workflow for a radioligand binding assay.
Animal Models of Antipsychotic Efficacy
In vivo animal models are crucial for assessing the potential therapeutic effects and side effects of antipsychotic drugs before clinical trials.
1. Amphetamine-Induced Hyperlocomotion
Objective: To assess the ability of a drug to block dopamine-mediated hyperlocomotion, a model for psychosis.
Methodology:
-
Acclimation: Rodents (typically rats or mice) are acclimated to an open-field arena.
-
Drug Administration: Animals are pre-treated with either the test drug (haloperidol) or a vehicle control.
-
Psychostimulant Challenge: A psychostimulant, such as amphetamine, is administered to induce hyperlocomotion.
-
Behavioral Assessment: The locomotor activity of the animals is recorded and analyzed using automated tracking systems.
-
Data Analysis: The ability of the test drug to reduce amphetamine-induced hyperlocomotion is quantified and compared to the control group. A significant reduction suggests potential antipsychotic efficacy.
2. Catalepsy Test
Objective: To evaluate the propensity of a drug to induce extrapyramidal side effects.
Methodology:
-
Drug Administration: Rodents are treated with the test drug (haloperidol) or a vehicle control.
-
Bar Test: At specific time points after drug administration, the animal's forepaws are placed on a raised horizontal bar.
-
Latency Measurement: The time it takes for the animal to remove both forepaws from the bar is recorded. A longer latency to move is indicative of catalepsy.
-
Data Analysis: The cataleptic effect of the drug is quantified by the increased latency time compared to the control group.
Conclusion
While a direct comparison between this compound and haloperidol is not feasible due to the absence of data on this compound, this guide provides a comprehensive overview of the established efficacy, mechanism of action, and experimental evaluation of haloperidol. The provided data tables and experimental protocols for haloperidol can serve as a valuable reference for the scientific community and a framework for evaluating novel antipsychotic compounds. Further research is required to determine the pharmacological properties and potential therapeutic utility of this compound.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Once-a-week pill for schizophrenia shows promise in clinical trials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 3. Mechanisms of Action of Antipsychotic Drugs of Different Classes, Refractoriness to Therapeutic Effects of Classical Neuroleptics, and Individual Variation in Sensitivity to their Actions: PART I - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antipsychotic Agents for Psychosis-Like Symptoms: Clozapine as a Benchmark
Initial Inquiry and Methodological Note: This guide was initially designed to compare Cinperene and Clozapine (B1669256) for the treatment of psychosis-like symptoms. However, an extensive search of scientific literature and drug databases did not yield any information on an antipsychotic agent named "this compound." It is presumed that this may be a misspelling or a reference to a compound not currently in clinical development or public documentation for this indication. Consequently, this guide will provide a comprehensive overview of Clozapine, a cornerstone in the management of treatment-resistant psychosis, to serve as a detailed benchmark for researchers, scientists, and drug development professionals.
Clozapine: A Detailed Profile
Clozapine is an atypical, or second-generation, antipsychotic medication primarily used for treatment-resistant schizophrenia and to reduce the risk of suicidal behavior in patients with schizophrenia or schizoaffective disorder.[1][2] Unlike first-generation antipsychotics, clozapine has a lower affinity for dopamine (B1211576) D2 receptors and a higher affinity for serotonin (B10506) 5-HT2A receptors, which is believed to contribute to its unique efficacy and reduced risk of extrapyramidal side effects.[1][3][4]
Mechanism of Action
Clozapine's therapeutic effects are thought to be mediated through its antagonist activity at multiple neurotransmitter receptors. Its complex pharmacological profile includes interactions with dopaminergic, serotonergic, adrenergic, cholinergic, and histaminergic receptors. The primary mechanism is believed to be a combination of D2 and 5-HT2A receptor antagonism.
A diagram of the primary signaling pathways influenced by clozapine is presented below:
References
A Comparative Guide to the Dopamine D2 Receptor Binding Affinity of Cinperene and Alternative Antipsychotics
Comparative Binding Affinity Data
The binding affinity of a compound to a receptor is typically expressed by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for several reference antipsychotic agents that target the dopamine (B1211576) D2 receptor. These compounds are frequently used as benchmarks in D2R binding assays.
| Compound | Chemical Class | Dopamine D2 Receptor Ki (nM) |
| Cinperene | Butyrophenone | Data not available |
| Haloperidol | Butyrophenone | 0.5 - 2.84[1] |
| Spiperone (B1681076) | Butyrophenone | ~0.05 - 0.1 (pM range also reported)[2] |
| Raclopride | Substituted Benzamide | 1.8 - 3.5[3] |
| Risperidone | Benzisoxazole | 3.2 - 18[2][4] |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that mediate their effects through the Gαi/o signaling cascade. Upon activation by an agonist like dopamine, the receptor promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the G protein into Gαi/o-GTP and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA) and subsequent downstream effects on gene transcription and neuronal activity. Antagonists like this compound and the compounds listed above block this signaling cascade by preventing dopamine from binding to the receptor.
References
Head-to-Head Comparison: Cinperene and Olanzapine on Weight Gain
A Comparative Analysis for Researchers and Drug Development Professionals
The propensity of atypical antipsychotics to induce weight gain and metabolic disturbances is a significant concern in clinical practice, impacting patient adherence and long-term health outcomes. This guide provides a head-to-head comparison of Cinperene and olanzapine (B1677200), focusing on their effects on weight gain. While direct comparative studies are lacking, this analysis synthesizes available preclinical and clinical data for olanzapine and infers the potential metabolic profile of this compound based on structurally similar compounds.
Quantitative Data Summary
Due to the absence of direct head-to-head clinical trials, this section presents quantitative data on weight gain associated with olanzapine from various studies. No quantitative data for this compound-induced weight gain is currently available in the reviewed literature.
Table 1: Olanzapine-Associated Weight Gain in Clinical and Preclinical Studies
| Study Population | Treatment Duration | Dosage | Mean Weight Gain | Key Findings |
| Healthy Volunteers | 28 days | Not specified | +3.2 ± 1.0 kg* | Significant weight gain compared to placebo (+0.4 ± 0.5 kg).[1] |
| Patients with Schizophrenia | 26 weeks | Not specified | +4.23 kg | Significantly greater weight gain compared to aripiprazole (B633) (-1.37 kg).[2] |
| Patients with Schizophrenia | 4 weeks | Flexible | 1-5 kg in 66.6% of patients | Weight gain was more pronounced in females ≥40 years of age.[3] |
| Female C57BL/6 Mice | 6 weeks | Not specified | Significant increase vs. control | Weight gain was attributed to an increase in fat mass. |
*p < 0.05 vs. placebo
Experimental Protocols
This section details the methodologies of key experiments that have investigated the weight gain effects of olanzapine.
Clinical Trial in Healthy Volunteers[1]
-
Objective: To assess the effects of olanzapine on weight and metabolic parameters in healthy individuals.
-
Study Design: A randomized, placebo-controlled trial.
-
Participants: Healthy male and female volunteers.
-
Intervention: Administration of olanzapine or placebo for 28 days.
-
Key Parameters Measured: Body weight, body composition (via DXA), food intake, energy expenditure, and various metabolic markers (e.g., plasma leptin, adiponectin, triglycerides, C-peptide, HOMA-IR).
Preclinical Study in Mice
-
Objective: To investigate the role of the serotonin (B10506) 2C (HTR2C) receptor in olanzapine-induced weight gain.
-
Animal Model: Female C57BL/6 mice and mice lacking the HTR2C receptor.
-
Intervention: Chronic administration of olanzapine in the diet.
-
Key Parameters Measured: Body weight, food intake, body composition (fat and lean mass), glucose tolerance, and physical activity.
Mechanistic Insights into Weight Gain
The differential effects of this compound and olanzapine on weight gain are likely attributable to their distinct pharmacological profiles and interactions with key signaling pathways involved in appetite and metabolism.
Olanzapine: A Multi-Receptor Mechanism
Olanzapine's propensity to cause significant weight gain is well-documented and is understood to be a result of its antagonist activity at multiple neurotransmitter receptors.[4] The primary mechanisms implicated are:
-
Histamine (B1213489) H1 Receptor Antagonism: Blockade of H1 receptors in the hypothalamus is strongly correlated with increased appetite (orexia) and subsequent weight gain. This is a key contributor to the hyperphagia observed with olanzapine treatment.
-
Serotonin 5-HT2C Receptor Antagonism: Antagonism of 5-HT2C receptors is another major factor in olanzapine-induced hyperphagia. These receptors are involved in the satiety signaling pathway, and their blockade leads to a diminished sense of fullness.
-
Dopamine (B1211576) D2 Receptor Antagonism: While the primary mechanism for its antipsychotic effect, D2 receptor antagonism may also contribute to weight gain.
-
Muscarinic M3 Receptor Antagonism: Blockade of M3 receptors has been associated with metabolic side effects.
This compound: An Inferred Mechanism
-
Histamine H1 Receptor Antagonism: Cinnarizine (B98889) is known to bind to and block H1 receptors, a mechanism it shares with olanzapine and a primary driver of increased appetite.
-
Dopamine D2 Receptor Antagonism: Cinnarizine also exhibits antagonist activity at D2 receptors, which could contribute to its metabolic side effects.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in appetite regulation that are modulated by these compounds, as well as a typical experimental workflow for investigating drug-induced weight gain.
Conclusion
For researchers and drug development professionals, these findings underscore the importance of comprehensive receptor binding profiling in early-stage drug discovery to predict potential metabolic liabilities. Future head-to-head studies are warranted to definitively characterize the metabolic profile of this compound and to validate the inferred mechanisms. Understanding these pathways is crucial for the development of novel antipsychotics with improved safety profiles.
References
- 1. Serotonin Signaling for Appetite Regulation(Panel Discussion/Molecular Mechanisms of Obesity and Eating Disorders) [jstage.jst.go.jp]
- 2. Research reveals mechanism linking serotonin with regulation of food intake | Science Codex [sciencecodex.com]
- 3. Weight gain with olanzapine: Drug, gender or age? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olanzapine - Wikipedia [en.wikipedia.org]
On-Target Activity of Cinnarizine: A Comparative Guide to Validation Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the on-target activity of Cinnarizine (B98889), a widely used antihistamine and calcium channel blocker. The primary focus is on the use of knockout (KO) animal models, with supporting data from a key study on Parkin knockout (PK-KO) mice. This is contrasted with alternative, non-animal model-based approaches for target validation.
Note on Nomenclature: Initial searches for "Cinperene" did not yield relevant results. Based on the similarity of the name and the context of the user's request, this guide proceeds under the assumption that the intended compound is Cinnarizine .
Executive Summary
Confirming that a drug candidate interacts with its intended molecular target is a critical step in the drug development process. Knockout (KO) animal models, where the gene encoding the drug's target is deleted, represent a powerful in vivo tool for this purpose. This guide examines the application of this technology to Cinnarizine and compares it with other contemporary target validation techniques.
Cinnarizine: Known Molecular Targets
Cinnarizine is known to primarily target:
-
Histamine (B1213489) H1 Receptors: Leading to its antihistaminic effects.
-
Voltage-gated L-type and T-type Calcium Channels: Resulting in its vasodilatory and anti-vertigo properties.[1][2]
On-Target Validation Using Knockout Models: A Case Study with Parkin Knockout Mice
Cinnarizine is known to induce parkinsonism in some individuals, and this study explored the role of Parkin, a gene associated with a familial form of Parkinson's disease, in this adverse effect.
Quantitative Data from Cinnarizine Administration in Parkin Knockout (PK-KO) Mice
The following table summarizes key findings from the study by Pérez-Polo et al. (2005), which investigated the effects of Cinnarizine on wild-type (WT) and PK-KO mice.
| Parameter | Genotype | Treatment | Result | Interpretation |
| Motor Activity | PK-KO | Cinnarizine | Significant reduction in motor activity compared to untreated PK-KO mice and Cinnarizine-treated WT mice. | Demonstrates a specific vulnerability of PK-KO mice to the motor side effects of Cinnarizine. |
| Dopamine (B1211576) Metabolism (Striatum) | PK-KO | Cinnarizine | Further increase in dopamine turnover compared to untreated PK-KO mice. | Suggests that Cinnarizine exacerbates underlying alterations in dopamine metabolism in the absence of Parkin. |
| Glutathione (GSH) Levels (Striatum) | PK-KO | Cinnarizine | No significant change compared to untreated PK-KO mice, which already had elevated GSH levels. | The pre-existing compensatory increase in GSH in PK-KO mice may not be sufficient to counteract the additional oxidative stress induced by Cinnarizine. |
| Astroglial Markers (GFAP) | PK-KO | Cinnarizine | Potentiated the decrease in GFAP expression observed in untreated PK-KO mice. | Indicates a potential exacerbation of abnormal glial function by Cinnarizine in a genetically susceptible model. |
| Microglial Activation | PK-KO | Cinnarizine | No significant additional effect on the already hyperactivated microglia in PK-KO midbrain. | Suggests that the inflammatory response in PK-KO mice is a pre-existing condition not further aggravated by Cinnarizine. |
| Pro-apoptotic Proteins (Bax/Bcl-2 ratio) | PK-KO | Cinnarizine | Increased expression of pro-apoptotic proteins. | Points towards a potential mechanism for Cinnarizine-induced neurotoxicity in susceptible individuals. |
Experimental Workflow: Cinnarizine Study in PK-KO Mice
Comparison of Target Validation Methods
While knockout models provide invaluable in vivo data, other methods are available to validate drug targets, each with its own advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages | Relevance to Cinnarizine |
| Knockout Animal Models | The gene encoding the target protein is permanently deleted from the animal's genome. | Provides systemic in vivo validation of the target's role. Allows for the study of long-term and developmental effects. | Time-consuming and expensive to generate. Potential for compensatory mechanisms to mask the true effect of the target's absence. Ethical considerations. | A study in Parkin KO mice has provided insights into the off-target effects of Cinnarizine. Studies in Histamine H1 receptor or Calcium Channel KO mice would directly validate its on-target activity. |
| RNA Interference (RNAi) | Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are used to temporarily silence the expression of the target gene. | Relatively rapid and cost-effective. Can be applied in a high-throughput manner in cell culture. Allows for transient and reversible target knockdown. | Incomplete knockdown can lead to ambiguous results. Potential for off-target effects. Delivery in vivo can be challenging. | Could be used in neuronal cell lines to silence Histamine H1 receptors or specific calcium channel subunits to observe if the cellular effects of Cinnarizine are diminished. |
| CRISPR-Cas9 Gene Editing | A powerful gene-editing tool that can be used to create targeted mutations, including gene knockouts, in a variety of cell types and organisms. | Highly specific and efficient. Can be used to create knockouts, knock-ins, and other precise genetic modifications. Applicable to a wide range of model systems. | Potential for off-target mutations that need to be carefully evaluated. Ethical considerations for germline editing. | Could be used to generate specific calcium channel subunit knockout cell lines to dissect the precise subtype targeted by Cinnarizine. |
Detailed Experimental Protocols
Western Blot Analysis for Protein Expression
This protocol provides a general framework for assessing the levels of specific proteins, such as GFAP or pro-apoptotic proteins, in tissue samples from animal models.
a. Sample Preparation:
-
Homogenize brain tissue (e.g., striatum, midbrain) in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
b. Gel Electrophoresis:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel (SDS-PAGE).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
c. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
d. Immunoblotting:
-
Block the membrane in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
e. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
RNA Interference (RNAi) for Target Knockdown in Cell Culture
This protocol outlines the general steps for transiently silencing a target gene in a cell line.
a. siRNA Design and Synthesis:
-
Design and synthesize small interfering RNAs (siRNAs) targeting the mRNA of the gene of interest. Multiple siRNA sequences should be tested to ensure efficacy and minimize off-target effects.
b. Cell Culture and Transfection:
-
Plate cells in a multi-well plate and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Prepare the transfection complex by mixing the siRNA with a suitable transfection reagent (e.g., lipofectamine) in serum-free medium according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for the recommended time (usually 4-6 hours).
-
Replace the transfection medium with complete growth medium.
c. Validation of Knockdown:
-
Harvest the cells 48-72 hours post-transfection.
-
Assess the knockdown efficiency at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting.
d. Phenotypic Assay:
-
Once knockdown is confirmed, treat the cells with the drug (e.g., Cinnarizine) and perform the relevant functional or phenotypic assay to determine if the drug's effect is altered.
CRISPR-Cas9 for Gene Knockout in Cell Lines
This protocol provides a general workflow for generating a knockout cell line using CRISPR-Cas9.
a. gRNA Design and Cloning:
-
Design guide RNAs (gRNAs) that target a specific exon of the gene of interest.
-
Clone the gRNA sequences into a vector that also expresses the Cas9 nuclease.
b. Transfection and Selection:
-
Transfect the gRNA/Cas9 expression vector into the target cell line.
-
Select for transfected cells using an appropriate selection marker (e.g., antibiotic resistance or fluorescence-activated cell sorting).
c. Clonal Isolation and Screening:
-
Isolate single-cell clones from the selected population.
-
Expand the clones and screen for the desired knockout mutation by PCR and sequencing of the target locus.
-
Confirm the absence of the target protein by Western blotting.
d. Functional Characterization:
-
Use the validated knockout cell line in functional assays with the drug of interest to confirm on-target activity.
Signaling Pathways and Logical Relationships
Cinnarizine's Primary Mechanisms of Action
Logic of Target Validation Using Knockout Models
Conclusion
The use of knockout animal models provides a powerful in vivo system for validating the on-target activity of drugs like Cinnarizine. The study in Parkin knockout mice, while focused on off-target effects, exemplifies the utility of this approach in understanding the complex interplay between a drug and a specific genetic background. For a complete on-target validation of Cinnarizine, studies utilizing Histamine H1 receptor and specific calcium channel subunit knockout models would be invaluable. In the absence of such direct evidence, alternative methods such as RNAi and CRISPR-Cas9 in relevant cell models offer robust and more rapid means of confirming target engagement and elucidating the mechanism of action. A multi-faceted approach, combining in vitro and in vivo models, will ultimately provide the most comprehensive understanding of a drug's on-target activity.
References
- 1. Sclareol and cinnarizine are non-selective inhibitors of voltage-gated Cav1.3 L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of cinnarizine, a calcium antagonist that produces human parkinsonism, in parkin knock out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Cinmetacin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the presumed mechanism of action of Cinmetacin, a non-steroidal anti-inflammatory drug (NSAID), with other commonly used alternatives. Due to the limited availability of public data under the name "Cinperene," this guide focuses on "Cinmetacin," a likely intended subject based on phonetic similarity and therapeutic class. The information presented is supported by experimental data from publicly available literature.
Executive Summary
Cinmetacin is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[1] Its mechanism is shared with other traditional NSAIDs like ibuprofen (B1674241) and naproxen. In contrast, COX-2 selective inhibitors, such as celecoxib, primarily target the COX-2 isoform, which is upregulated during inflammation. This guide provides a comparative analysis of the inhibitory activity of these drugs, detailed experimental protocols for assessing their mechanism of action, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity of NSAIDs
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio | Reference |
| Indomethacin | 0.009 | 0.31 | 0.029 | [1] |
| Ibuprofen | 12 | 80 | 0.15 | [1] |
| Naproxen | 8.72 | 5.15 | 1.69 | [2] |
| Celecoxib | 82 | 6.8 | 12 |
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of Non-Selective NSAIDs
Caption: In Vitro COX Inhibition Assay Workflow
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory potency of a compound against COX-1 and COX-2 enzymes.
a. Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds (Cinmetacin and alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
Stannous chloride or other stopping reagent
-
Prostaglandin E2 (PGE2) ELISA kit or LC-MS/MS system
b. Procedure:
-
Prepare enzyme solutions of COX-1 and COX-2 in the reaction buffer.
-
In separate reaction tubes, add the reaction buffer, heme, and the respective COX enzyme.
-
Add varying concentrations of the test compound (or vehicle control) to the enzyme solutions.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 2 minutes) at 37°C.
-
Terminate the reaction by adding a stopping reagent.
-
Quantify the amount of PGE2 produced using an ELISA kit or LC-MS/MS.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Prostaglandin E2 (PGE2) Enzyme-Linked Immunosorbent Assay (ELISA)
This is a competitive immunoassay used to quantify the concentration of PGE2 in the samples from the COX inhibition assay.
a. Materials:
-
PGE2 ELISA Kit (containing pre-coated microplate, PGE2 standard, detection antibody, HRP-conjugated secondary antibody, substrate, and stop solution)
-
Samples from the COX inhibition assay
-
Wash buffer
-
Microplate reader
b. Procedure:
-
Prepare the PGE2 standards and samples according to the kit's instructions.
-
Add the standards and samples to the wells of the pre-coated microplate.
-
Add the PGE2 detection antibody to each well.
-
Incubate as per the kit's protocol to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Construct a standard curve using the absorbance values of the standards and determine the concentration of PGE2 in the samples.
Conclusion
The primary mechanism of action for Cinmetacin is the non-selective inhibition of COX-1 and COX-2, which is consistent with traditional NSAIDs. For a more definitive and direct comparison, further studies generating specific IC50 values for Cinmetacin against COX-1 and COX-2 are warranted. The provided experimental protocols offer a framework for researchers to conduct such independent verification and comparative analysis.
References
Assessing the therapeutic index of Cinperene compared to other antipsychotics
A comprehensive evaluation of the therapeutic index—a critical measure of a drug's safety and efficacy—is paramount in the development and clinical application of antipsychotic medications. This guide provides a comparative analysis of the therapeutic profiles of several key antipsychotics. While the initial aim was to include Cinperene in this comparison, a thorough search of available scientific literature and drug databases yielded no specific data on its therapeutic index, efficacy (ED50), or toxicity (TD50). This suggests that this compound may be an older, less commonly used, or investigational compound with limited publicly available information. Therefore, this guide will focus on a selection of well-established first and second-generation antipsychotics: Haloperidol (B65202), Clozapine, Olanzapine, and Risperidone (B510).
The therapeutic index (TI) is traditionally defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher TI indicates a wider margin of safety. In clinical practice for antipsychotics, however, therapeutic drug monitoring (TDM) of plasma concentrations is often employed to optimize treatment and minimize adverse effects. Consequently, this comparison will focus on the established therapeutic ranges of plasma concentrations for the selected antipsychotics.
Comparative Analysis of Therapeutic Ranges
The following table summarizes the generally accepted therapeutic plasma concentrations for several commonly prescribed antipsychotic medications. It is important to note that these are guideline values and individual patient response can vary.
| Antipsychotic | Therapeutic Plasma Concentration Range | Notes on Toxicity |
| Haloperidol | 5 - 15 ng/mL[1][2][3] | Levels above 17-26 ng/mL may be associated with increased side effects without additional therapeutic benefit[1][4]. |
| Clozapine | 350 - 600 ng/mL | Levels above 600 ng/mL are associated with an increased risk of adverse effects, including seizures. Clozapine has a narrow therapeutic index. |
| Olanzapine | 20 - 40 ng/mL | Concentrations above 80 ng/mL are considered a threshold for an increased likelihood of adverse events. |
| Risperidone | 20 - 60 ng/mL (sum of risperidone and 9-hydroxyrisperidone) | A therapeutic window of 3.5-7.0 mcg/L has been proposed in children to balance efficacy and weight gain. |
Experimental Protocols
The determination of a drug's therapeutic index and therapeutic range relies on a series of preclinical and clinical studies. Below are detailed methodologies for key experiments.
Preclinical Efficacy Assessment
Objective: To determine the effective dose (ED50) of an antipsychotic agent in animal models that mimic aspects of psychosis.
Common Models:
-
Conditioned Avoidance Response (CAR): This model assesses the ability of a drug to suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus.
-
Procedure: Rodents are trained to avoid an aversive stimulus (e.g., foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). The dose of the antipsychotic that prevents the avoidance response in 50% of the animals is determined as the ED50.
-
-
Amphetamine-Induced Hyperlocomotion/Stereotypy: This model is based on the dopamine (B1211576) hypothesis of schizophrenia, where excessive dopamine activity is linked to positive symptoms.
-
Procedure: Animals are administered a psychostimulant like amphetamine to induce hyperlocomotion and stereotyped behaviors (repetitive, purposeless movements). The ability of an antipsychotic to reduce these behaviors is measured, and the ED50 is calculated.
-
-
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia.
-
Procedure: A weaker prestimulus (prepulse) is presented shortly before a startling stimulus. Normally, the prepulse inhibits the startle response. The ability of an antipsychotic to restore disrupted PPI (often induced by dopamine agonists) is a measure of its efficacy.
-
Preclinical Toxicity Assessment
Objective: To determine the toxic dose (TD50) and lethal dose (LD50) of an antipsychotic agent.
Common Protocols:
-
Acute Toxicity Study (LD50 Determination): This study aims to determine the dose of a substance that is lethal to 50% of the test animals after a single administration.
-
Procedure: Graded doses of the antipsychotic are administered to different groups of animals (typically rodents). The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 is then calculated using statistical methods.
-
-
Dose Range-Finding Studies: These studies are conducted to identify the maximum tolerated dose (MTD) and to select dose levels for longer-term toxicity studies.
-
Procedure: Ascending doses of the drug are administered to small groups of animals to identify the dose that causes overt toxicity without mortality.
-
-
Repeat-Dose Toxicity Studies: These studies evaluate the toxic effects of a drug after repeated administration over a longer period (e.g., 28 or 90 days).
-
Procedure: Animals are administered the drug daily at multiple dose levels. Clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and organ pathology are monitored to identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).
-
Signaling Pathways and Mechanisms of Action
The therapeutic and adverse effects of antipsychotic drugs are mediated through their interaction with various neurotransmitter receptors and signaling pathways in the brain. The primary hypothesis for antipsychotic action involves the modulation of dopamine and serotonin (B10506) pathways.
Dopamine D2 Receptor Antagonism
A core mechanism of action for all effective antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia.
Caption: Dopamine D2 Receptor Antagonism by Antipsychotics.
Serotonin 5-HT2A and Dopamine D2 Receptor Interaction
Atypical (second-generation) antipsychotics, such as clozapine, olanzapine, and risperidone, are characterized by their antagonism of both serotonin 5-HT2A and dopamine D2 receptors. The blockade of 5-HT2A receptors is thought to increase dopamine release in certain brain regions, which may contribute to their improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms, and potential efficacy against negative symptoms.
Caption: Atypical Antipsychotic Action on Serotonin-Dopamine Pathways.
Multi-Receptor Binding Profiles
The clinical effects of antipsychotics are further influenced by their binding affinities for a wide range of other receptors. Clozapine, for instance, has a complex pharmacological profile, interacting with various dopaminergic, serotonergic, adrenergic, muscarinic, and histaminergic receptors. This multi-receptor action is believed to contribute to its unique efficacy in treatment-resistant schizophrenia, but also to its significant side-effect profile.
Caption: Multi-Receptor Binding Profile of Clozapine.
References
- 1. In vivo measurement of haloperidol affinity to dopamine D2/D3 receptors by [123I]IBZM and single photon emission computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. Dopamine and antipsychotic drug action revisited | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Cinperene
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to laboratory safety and environmental stewardship. Cinperene, an antipsychotic agent and a member of the piperidine (B6355638) class of compounds, requires careful handling throughout its lifecycle, including its ultimate disposal.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle it with the assumption that it possesses hazards similar to other piperidine derivatives. These hazards can include toxicity, potential corrosivity, and flammability.
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including preparation for disposal, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat is mandatory. For handling larger quantities, a chemical-resistant apron is recommended.
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dusts or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous chemical waste process, in strict accordance with institutional policies and all applicable local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.
1. Waste Identification and Segregation:
-
Designate a specific waste container solely for this compound waste.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and its CAS number (14796-24-8).
-
Do not mix this compound waste with other chemical waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[2][3]
2. Containerization:
-
Use a chemically compatible, leak-proof container for waste collection. High-density polyethylene (B3416737) (HDPE) or glass containers are generally appropriate for piperidine-based compounds.[4]
-
Ensure the container is in good condition and can be securely sealed.
3. Waste Accumulation and Storage:
-
Store both pure this compound waste and any contaminated materials (e.g., gloves, weigh boats, absorbent pads) in the designated hazardous waste container.
-
Keep the container tightly sealed when not in use to prevent the release of vapors.
-
Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area. This area should be away from heat sources and incompatible materials.
4. Spill Management:
-
In the event of a spill, avoid dust formation by covering the material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly.
5. Professional Disposal:
-
The final disposal of this compound waste must be handled by a licensed professional hazardous waste disposal company.[2]
-
Contact your institution's EHS office to arrange for the collection and proper disposal of the waste.
-
Provide the EHS office or the disposal vendor with all available information regarding the waste, including its identity and any known hazards.
Contaminated Materials: All materials that come into direct contact with this compound, including personal protective equipment, are considered contaminated and must be disposed of as hazardous waste in the same designated container.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available sources, the following table summarizes key identifiers.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 14796-24-8 |
| Molecular Formula | C25H28N2O2 |
| Class | Piperidine Derivative |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental results. Therefore, detailed experimental protocols are not applicable. The procedures outlined are based on established safety protocols for handling and disposing of hazardous chemical and pharmaceutical waste.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Cinperene
Disclaimer: The chemical name "Cinperene" is not a recognized standard. This document addresses the handling of Cinnarizine (B98889) , a likely intended subject based on phonetic similarity. All procedures must be preceded by a risk assessment and performed in accordance with your institution's safety policies. The information provided here is for guidance and does not supersede the specific Safety Data Sheet (SDS) for the product you are using.
This guide provides crucial safety and logistical information for laboratory professionals handling Cinnarizine. It outlines the necessary personal protective equipment (PPE), safe operational procedures, and compliant disposal methods.
Hazard Identification and Personal Protective Equipment (PPE)
Cinnarizine is an antihistaminic drug that may present several hazards in a research setting.[1] While some safety data sheets (SDS) classify it as a non-hazardous substance, others indicate potential for harm.[2] A conservative approach to safety is therefore essential. Hazards can include skin and eye irritation, respiratory irritation, and potential for allergic skin reaction.[2] It may also be harmful if swallowed or inhaled.[2]
Adherence to the following PPE standards is mandatory to minimize exposure.
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields (EN 166) or tightly fitting safety goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or butyl rubber gloves. Inspect before use. | Prevents skin contact and potential absorption. |
| Body Protection | Long-sleeved laboratory coat. | Protects skin from accidental spills. |
| Respiratory Protection | Required when dusts are generated. Use a P1 (EN 143) or N95 (US) dust mask. | Prevents inhalation of airborne powder. |
Operational Plan: Safe Handling Protocol
Safe handling requires a controlled environment and methodical procedures to prevent contamination and accidental exposure.
2.1. Preparation and Engineering Controls
-
Ventilation: All handling of Cinnarizine powder must occur in a well-ventilated area, such as a certified chemical fume hood, to control dust.
-
Pre-Operational Checks:
-
Ensure the fume hood is functioning correctly.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower.
-
Have a designated and properly labeled waste container ready.
-
2.2. Step-by-Step Handling Procedure
-
Don PPE: Put on a lab coat, followed by safety glasses and gloves. If weighing or transferring powder, a respirator is required.
-
Transfer: Conduct all manipulations of solid Cinnarizine within the fume hood. Use tools like spatulas and weigh boats to minimize dust creation.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work surface with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.
Emergency and Disposal Plan
3.1. Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.
-
Inhalation: If dust is inhaled, move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spills: Evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
3.2. Disposal Plan All Cinnarizine waste is considered chemical waste and must be disposed of according to institutional and local environmental regulations.
-
Solid Waste: Collect all contaminated solids (e.g., weigh boats, paper towels, gloves) in a clearly labeled, sealed plastic bag or container.
-
Unused Product: Do not dispose of down the drain. Mix the medicine with an unappealing substance like used coffee grounds or cat litter, place it in a sealed container, and dispose of it in the designated chemical waste stream.
-
Containers: Leave chemicals in their original containers. Handle uncleaned, empty containers as you would the product itself.
Caption: Workflow for the safe handling of Cinnarizine in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
